4,5-Dibromo-2-phenyl-1H-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4,5-dibromo-2-phenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBXKUYQZPXWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204873 | |
| Record name | 4,5-Dibromo-2-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56338-00-2 | |
| Record name | 4,5-Dibromo-2-phenyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56338-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dibromo-2-phenyl-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056338002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dibromo-2-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dibromo-2-phenyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthesis pathway for 4,5-dibromo-2-phenyl-1H-imidazole, a halogenated imidazole derivative of interest in medicinal chemistry and materials science. The document details a feasible experimental protocol, presents quantitative data in a structured format, and includes visualizations of the synthetic route and a representative experimental workflow.
Core Synthesis Pathway: Electrophilic Bromination
The most direct and plausible method for the synthesis of this compound is the direct electrophilic bromination of the starting material, 2-phenyl-1H-imidazole. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic attack. The C4 and C5 positions are readily brominated by a suitable brominating agent. While various brominating agents can be employed, N-Bromosuccinimide (NBS) is a common and effective choice for this transformation, offering good selectivity and handling characteristics. The reaction proceeds by the substitution of the hydrogen atoms at the 4 and 5 positions of the imidazole ring with bromine atoms.
The general transformation is as follows:
Caption: Synthesis of this compound via direct bromination.
Detailed Experimental Protocol
The following protocol describes a representative procedure for the synthesis of this compound using N-Bromosuccinimide.
Materials:
-
2-Phenyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Deionized Water
-
Saturated Sodium Thiosulfate solution
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenyl-1H-imidazole (1.0 eq.) in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.2 eq.) portion-wise at room temperature. The addition should be controlled to manage any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a beaker of cold deionized water.
-
Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange/brown color dissipates.
-
Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral to slightly basic.
-
The crude product may precipitate at this stage.
-
-
Extraction:
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthesis. Please note that the yield is representative and can vary based on reaction scale and optimization.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Phenyl-1H-imidazole | 1.0 eq. | Starting material |
| N-Bromosuccinimide (NBS) | 2.2 eq. | Brominating agent. A slight excess ensures complete di-bromination. |
| Reaction Conditions | ||
| Solvent | Glacial Acetic Acid | Other solvents like Chloroform or DMF could also be explored. |
| Temperature | Room Temperature | The reaction is typically facile at ambient temperature. |
| Duration | 2-6 hours | Reaction time should be monitored by TLC. |
| Product Information | ||
| Molecular Formula | C₉H₆Br₂N₂[1] | |
| Molecular Weight | 301.96 g/mol [1] | |
| Representative Yield | 75-85% | This is a hypothetical yield based on similar chemical transformations. |
| Appearance | Off-white to pale yellow solid |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: A step-by-step workflow for the synthesis and purification process.
Note on Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing specific signaling pathways or established experimental workflows in which this compound is a key active component. As a halogenated heterocyclic compound, it may be a candidate for screening in various biological assays, such as kinase inhibition or antimicrobial activity panels. A generalized workflow for such a screening process is depicted below.
Caption: A generalized workflow for screening the biological activity of a compound.
References
Spectroscopic and Synthetic Insights into 4,5-Dibromo-2-phenyl-1H-imidazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical and structural information for 4,5-Dibromo-2-phenyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible spectroscopic data, this document focuses on foundational information and outlines general methodologies relevant to its characterization.
Physicochemical Properties
A summary of the basic properties of this compound is presented in Table 1. This data is derived from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C9H6Br2N2 | [1][2] |
| Molecular Weight | 301.96 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(N2)Br)Br | [1] |
| InChI Key | VOBXKUYQZPXWPJ-UHFFFAOYSA-N | [1] |
| CAS Number | 56338-00-2 | [2] |
Spectroscopic Data Summary
Table 2: Expected Spectroscopic Characteristics of this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the phenyl group and the N-H proton of the imidazole ring. The chemical shifts and coupling patterns of the phenyl protons would provide information about their electronic environment. The N-H proton is expected to be a broad singlet. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl and imidazole rings. The carbon atoms attached to the bromine atoms are expected to be significantly shifted downfield. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (typically broad, around 3200-3400 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C stretching of the imidazole and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-Br stretching (typically below 800 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (301.96 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely show the loss of bromine atoms and cleavage of the imidazole and phenyl rings. |
Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the readily available scientific literature. However, a general synthetic approach can be proposed based on established methods for the synthesis of substituted imidazoles.
General Synthetic Approach: Bromination of 2-phenyl-1H-imidazole
A plausible route to this compound involves the direct bromination of 2-phenyl-1H-imidazole.
Materials:
-
2-phenyl-1H-imidazole
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
An appropriate solvent (e.g., acetic acid, chloroform, or carbon tetrachloride)
-
A base (e.g., sodium acetate, if necessary)
Procedure:
-
Dissolve 2-phenyl-1H-imidazole in a suitable solvent in a reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) to the cooled solution with constant stirring. The molar ratio of the brominating agent to the starting material would need to be optimized, but a ratio of at least 2:1 would be required for dibromination.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This may involve quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, followed by extraction with an organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization:
The purified product would then be characterized using the spectroscopic methods outlined in Table 2 to confirm its identity and purity.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted in the following diagram.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide highlights the foundational knowledge of this compound. Further experimental investigation is necessary to fully elucidate its spectroscopic properties and to develop optimized synthetic protocols. Such research would be a valuable contribution to the fields of heterocyclic chemistry and drug discovery.
References
An In-depth Technical Guide to 4,5-Dibromo-2-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic approaches for 4,5-Dibromo-2-phenyl-1H-imidazole. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide focuses on established principles of imidazole chemistry to infer potential synthetic pathways and characteristics.
Molecular Structure and Properties
This compound is a halogenated aromatic heterocyclic compound. Its core structure consists of a five-membered imidazole ring substituted with two bromine atoms at positions 4 and 5, and a phenyl group at position 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆Br₂N₂ | [1][2][3] |
| Molecular Weight | 301.97 g/mol | [1][2][3] |
| CAS Number | 56338-00-2 | [1][2][3][4][5] |
| Predicted XlogP | 3.8 | [6] |
| SMILES | BrC1=C(Br)N=C(C2=CC=CC=C2)N1 | [1] |
| InChI Key | VOBXKUYQZPXWPJ-UHFFFAOYSA-N | [3] |
Synthesis
Conceptual Synthetic Workflow
The synthesis can be logically divided into two primary stages: the formation of the 2-phenyl-1H-imidazole core and the subsequent bromination of the imidazole ring.
Figure 1: Conceptual workflow for the synthesis of this compound.
Experimental Protocols (Hypothetical)
The following protocols are based on general procedures for similar chemical transformations and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Synthesis of 2-Phenyl-1H-imidazole (Precursor)
This procedure is adapted from the Radde synthesis, a common method for preparing 2-substituted imidazoles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1 equivalent), a 40% aqueous solution of glyoxal (1 equivalent), and a concentrated solution of ammonium hydroxide (2 equivalents) in a suitable solvent such as methanol or ethanol.
-
Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-phenyl-1H-imidazole.
Protocol 2: Bromination of 2-Phenyl-1H-imidazole
This protocol is based on the electrophilic bromination of imidazole derivatives using N-bromosuccinimide (NBS).
-
Reaction Setup: Dissolve the synthesized 2-phenyl-1H-imidazole (1 equivalent) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF) in a round-bottom flask protected from light.
-
Reagent Addition: Add N-bromosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature. The addition of a radical scavenger is not typically necessary for the nuclear bromination of imidazoles.
-
Reaction Execution: Stir the reaction mixture at room temperature for an extended period (potentially 12-24 hours). Monitor the reaction progress by TLC. Gentle heating may be required to drive the reaction to completion.
-
Work-up and Purification: Once the starting material is consumed, pour the reaction mixture into a large volume of cold water. The brominated product should precipitate. Collect the solid by filtration and wash thoroughly with water to remove any residual solvent and succinimide. The crude this compound can be further purified by recrystallization or column chromatography.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available in the searched literature, the following table summarizes the expected key spectroscopic features based on data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons of the phenyl group (multiplets in the range of δ 7.0-8.0 ppm). - A broad singlet for the N-H proton of the imidazole ring (typically downfield, > δ 10 ppm). |
| ¹³C NMR | - Aromatic carbons of the phenyl group (signals in the range of δ 120-140 ppm). - Carbons of the imidazole ring (C2, C4, C5), with the brominated carbons (C4, C5) appearing at a characteristic chemical shift. |
| IR Spectroscopy | - N-H stretching vibration (a broad band around 3200-3400 cm⁻¹). - C=N and C=C stretching vibrations of the imidazole and phenyl rings (in the region of 1400-1600 cm⁻¹). - C-Br stretching vibrations (typically below 700 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the two bromine atoms (¹⁹Br and ⁸¹Br). - A protonated molecular ion peak [M+H]⁺ is predicted around m/z 300.89705[6]. |
Biological Activity and Drug Development Potential
Currently, there is no published information regarding the biological activity, pharmacological properties, or involvement in any signaling pathways of this compound.
However, the broader class of halogenated imidazole derivatives has been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects[7][8]. The introduction of halogen atoms can significantly modulate the physicochemical properties of a molecule, potentially enhancing its bioactivity and metabolic stability.
Future Research Directions
The lack of data on this compound presents several opportunities for future research:
-
Synthesis and Characterization: A definitive synthesis and full spectroscopic characterization of the compound are necessary to provide a solid foundation for further studies.
-
Biological Screening: The compound could be screened against a variety of biological targets, including kinases, proteases, and microbial enzymes, to identify any potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: If biological activity is identified, SAR studies could be conducted by synthesizing and testing related analogs to optimize potency and selectivity.
The logical flow for investigating the potential of this compound in drug development is outlined below.
Figure 2: Logical workflow for the evaluation of this compound in drug discovery.
References
- 1. 56338-00-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 56338-00-2 this compound [chemsigma.com]
- 5. This compound , ≥95% , 56338-00-2 - CookeChem [cookechem.com]
- 6. PubChemLite - this compound (C9H6Br2N2) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5-dibromo-2-phenyl-1H-imidazole (CAS Number: 56338-00-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 4,5-dibromo-2-phenyl-1H-imidazole, a halogenated derivative of the versatile 2-phenylimidazole scaffold. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its synthesis, physicochemical characteristics, and potential biological activities.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 56338-00-2 | |
| Molecular Formula | C₉H₆Br₂N₂ | [1] |
| Molecular Weight | 301.96 g/mol | [1] |
| Monoisotopic Mass | 299.88977 Da | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like dichloromethane, toluene, and 2-nitrotoluene. The solubility of phenylimidazoles is generally lower than that of 1H-imidazole or benzimidazoles.[3][4] | |
| XlogP (predicted) | 3.8 | [2] |
| InChI | InChI=1S/C9H6Br2N2/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) | [1] |
| InChIKey | VOBXKUYQZPXWPJ-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)C2=NC(=C(N2)Br)Br | [2] |
Synthesis and Characterization
The synthesis of this compound typically involves the direct bromination of 2-phenyl-1H-imidazole. While a specific detailed protocol for this exact compound is not widely published, a general experimental procedure can be adapted from the synthesis of similar brominated imidazole derivatives.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on the bromination of related imidazole compounds.
Materials:
-
2-phenyl-1H-imidazole
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Acetic Acid)
-
Inert gas (e.g., Nitrogen or Argon)
-
Sodium thiosulfate solution (for quenching excess bromine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-phenyl-1H-imidazole in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (2.2 equivalents) or Bromine (2.2 equivalents) in the same solvent to the cooled solution of 2-phenyl-1H-imidazole.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours and then let it warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using various spectroscopic techniques:
-
¹H NMR: To confirm the presence of the phenyl and imidazole protons.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Biological Activity and Potential Applications
The imidazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anticancer, and enzyme inhibitory properties.[6][7][8][9] The introduction of bromine atoms to the imidazole ring can significantly modulate the biological activity of the parent compound.
Antimicrobial Activity
Substituted imidazoles have been extensively investigated for their antibacterial and antifungal properties.[6][10] The mechanism of action for many antifungal azoles involves the inhibition of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. The antibacterial activity of some imidazole derivatives has been attributed to their ability to inhibit bacterial DNA gyrase.[7] While specific antimicrobial data for this compound is not available, its structural similarity to other active compounds suggests it may possess antimicrobial potential.
Anticancer Activity
Numerous imidazole-containing compounds have demonstrated significant anticancer activity.[8][11] Some have been shown to act as inhibitors of key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway.[12] The cytotoxic effects of certain metal complexes of substituted imidazoles have also been reported.[8] Given these precedents, this compound represents a candidate for evaluation in various cancer cell lines.
Enzyme Inhibition
The imidazole moiety is known to coordinate with the heme iron in cytochrome P450 enzymes, leading to their inhibition. This property has been exploited in the development of inhibitors for enzymes such as 17α-hydroxylase/17,20-lyase (P450(17α)), a target in hormone-dependent cancers.[9][13] The electronic and steric properties of the substituents on the imidazole and phenyl rings play a crucial role in determining the potency and selectivity of inhibition. The dibromo-substitution in the title compound could influence its interaction with the active sites of various enzymes.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound, a series of in vitro and in vivo assays are necessary. The following are representative protocols that can be adapted for this compound.
In Vitro Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity Assay
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.5%). Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Logical Workflow for Biological Evaluation
Caption: Logical workflow for the in vitro biological evaluation of this compound.
Potential Signaling Pathway Interactions
While the specific molecular targets of this compound are yet to be elucidated, based on the activities of related compounds, several signaling pathways could be considered for investigation.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.
Conclusion
This compound is a halogenated imidazole derivative with potential for further investigation in the field of drug discovery. Its synthesis is achievable through standard bromination reactions. Based on the known biological activities of the broader class of substituted imidazoles, this compound warrants evaluation for its antimicrobial and anticancer properties. Further studies are required to determine its specific physicochemical properties, quantitative biological activity, and mechanism of action. This technical guide provides a foundational framework for researchers to initiate and advance the study of this promising molecule.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. PubChemLite - this compound (C9H6Br2N2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of 4-substituted phenyl alkyl imidazole-based inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of phenyl alkyl imidazole-based compounds as potent inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 4,5-Dibromo-2-phenyl-1H-imidazole: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Promising Heterocyclic Scaffold
The field of medicinal chemistry is in constant pursuit of novel molecular entities that can address unmet medical needs. Among the vast landscape of heterocyclic compounds, imidazoles represent a privileged scaffold due to their presence in numerous biologically active molecules and their versatile synthetic accessibility. This technical guide focuses on a specific, yet under-explored derivative: 4,5-Dibromo-2-phenyl-1H-imidazole. While direct extensive research on this particular molecule is nascent, this paper will serve as a comprehensive resource for researchers, scientists, and drug development professionals by detailing its chemical properties, proposing a viable synthetic route based on established methodologies, and exploring its potential biological activities through the lens of related brominated and phenyl-imidazole compounds.
Core Molecular Attributes
A foundational understanding of a compound begins with its fundamental physicochemical properties. This compound is a small molecule with a distinct substitution pattern that is anticipated to influence its biological activity and pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Formula | C₉H₆Br₂N₂ | [1] |
| Molecular Weight | 301.96 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | c1ccc(cc1)-c2[nH]c(c(Br)n2)Br | [1] |
| InChIKey | VOBXKUYQZPXWPJ-UHFFFAOYSA-N | [1] |
Proposed Synthetic Pathway
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-Phenyl-1H-imidazole
This step can be achieved through the condensation of benzaldehyde, glyoxal, and ammonia.
-
Reaction Setup: To a solution of benzaldehyde (1 equivalent) in a suitable solvent such as ethanol, an aqueous solution of glyoxal (1 equivalent) is added.
-
Addition of Ammonia: An excess of aqueous ammonia is slowly added to the mixture with stirring.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours or gently heated to facilitate the reaction.
-
Work-up and Isolation: The reaction progress is monitored by thin-layer chromatography. Upon completion, the product can be isolated by precipitation upon addition of water or by extraction with an organic solvent, followed by purification using recrystallization or column chromatography.
Step 2: Bromination of 2-Phenyl-1H-imidazole
The synthesized 2-phenyl-1H-imidazole can then be brominated at the 4 and 5 positions of the imidazole ring.
-
Reaction Setup: 2-Phenyl-1H-imidazole (1 equivalent) is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
Brominating Agent: A solution of bromine (2 equivalents) in the same solvent is added dropwise to the imidazole solution at a controlled temperature, typically 0-5 °C.
-
Reaction Conditions: The reaction mixture is stirred for a specified period, allowing for the dibromination to occur.
-
Work-up and Isolation: The excess bromine is quenched, for instance, with a solution of sodium thiosulfate. The product, this compound, can then be isolated by filtration if it precipitates, or by extraction and subsequent purification.
Figure 1. Proposed two-step synthesis of this compound.
Potential Biological Activities and Signaling Pathways
The therapeutic potential of this compound can be inferred from the known biological activities of structurally similar compounds. Phenyl-imidazole derivatives are known to possess a wide range of pharmacological properties. Furthermore, the introduction of bromine atoms can significantly modulate the biological activity of a molecule, often enhancing its potency.
Anti-inflammatory Activity
Numerous studies have reported the anti-inflammatory properties of phenyl-imidazole derivatives.[2][3][4] The mechanism of action is often attributed to the inhibition of key inflammatory mediators. For instance, some brominated indole derivatives have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[5] A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that this compound could exert its anti-inflammatory effects by modulating this pathway.
Figure 2. Hypothetical inhibition of the NF-κB signaling pathway.
Antimicrobial and Anticancer Potential
The imidazole scaffold is a common feature in many antifungal and antibacterial agents. The presence of the lipophilic phenyl group and the electron-withdrawing bromine atoms in this compound may contribute to its potential as an antimicrobial agent. Similarly, various substituted imidazoles have demonstrated cytotoxic effects against different cancer cell lines, suggesting that this compound warrants investigation for its anticancer properties.[6][7]
Summary of Potential Biological Activities
| Biological Activity | Rationale based on Analogous Compounds | Potential Mechanism of Action |
| Anti-inflammatory | Phenyl-imidazole and brominated heterocyclic compounds exhibit anti-inflammatory properties.[2][3][4][5] | Inhibition of inflammatory mediators like NO and TNF-α, potentially through modulation of the NF-κB pathway. |
| Antimicrobial | The imidazole nucleus is a core component of many antimicrobial drugs. | Disruption of microbial cell membrane integrity or inhibition of essential enzymes. |
| Anticancer | Various substituted imidazoles have shown antiproliferative activity against cancer cells.[6][7] | Induction of apoptosis, cell cycle arrest, or inhibition of cancer-related signaling pathways. |
Future Directions and Conclusion
This compound presents itself as a molecule of significant interest for further investigation in the realm of drug discovery. The synthetic route proposed herein offers a practical approach for its preparation, enabling a thorough evaluation of its biological properties.
Future research should focus on:
-
Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, and X-ray crystallography).
-
In Vitro Biological Screening: Evaluating the compound's efficacy against a panel of inflammatory markers, microbial strains, and cancer cell lines to determine its primary biological activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research on heterocyclic compounds. XXV. Phenyl derivatives of fused imidazole systems: antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research on heterocyclic compounds. Phenyl derivatives of fused imidazole systems: antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Phenyl-Substituted Dibromoimidazoles: A Technical Review of Synthesis, Biological Activity, and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules. Among its myriad derivatives, phenyl-substituted dibromoimidazoles are emerging as a class of compounds with considerable therapeutic potential. The introduction of bromine atoms and a phenyl group onto the imidazole ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and ability to engage in specific biological interactions. This technical guide provides a comprehensive literature review of phenyl-substituted dibromoimidazoles, focusing on their synthesis, biological activities, and the experimental methodologies used for their characterization.
Chemical Properties and Synthesis
The archetypal molecule in this class is 4,5-dibromo-2-phenyl-1H-imidazole. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₆Br₂N₂ |
| Molecular Weight | 301.96 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not reported |
| Solubility | Soluble in organic solvents such as methanol and DMSO |
The synthesis of phenyl-substituted dibromoimidazoles can be approached through a multi-step process. A common strategy involves the initial synthesis of the 2-phenyl-1H-imidazole core, followed by bromination.
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis based on established methods for the preparation of related imidazole derivatives.
Step 1: Synthesis of 2-Phenyl-1H-imidazole
A one-pot reaction can be employed for the synthesis of 2-phenyl-1H-imidazole.
-
Materials: Benzaldehyde, Glyoxal (40% aqueous solution), Ammonium hydroxide, Methanol.
-
Procedure:
-
To a stirred solution of benzaldehyde (10 mmol) in methanol (20 mL), add glyoxal (10 mmol) and concentrated ammonium hydroxide (20 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-phenyl-1H-imidazole.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: Bromination of 2-Phenyl-1H-imidazole
The synthesized 2-phenyl-1H-imidazole is then subjected to bromination to yield the target compound.
-
Materials: 2-Phenyl-1H-imidazole, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 2-phenyl-1H-imidazole (5 mmol) in acetonitrile (30 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (10.5 mmol, 2.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Caption: Synthetic workflow for this compound.
Biological Activities and Potential Therapeutic Applications
While the literature specifically on phenyl-substituted dibromoimidazoles is limited, studies on closely related brominated and phenyl-substituted imidazole and benzimidazole derivatives suggest significant potential in several therapeutic areas, primarily as anticancer and antimicrobial agents. The presence of the 4-bromophenyl moiety has been identified as being essential for the anticancer activity of some related compounds.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of phenyl-substituted imidazoles against various cancer cell lines. The introduction of bromine atoms is anticipated to enhance this activity. The table below summarizes the in vitro anticancer activity of some representative phenyl-substituted imidazoles.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Bromophenyl)-1-ethyl-imidazole derivative | A549 (Lung) | 6.60 | [1] |
| 2-(4-Bromophenyl)-1-ethyl-imidazole derivative | HeLa (Cervical) | 3.24 | [1] |
| 2-(4-Bromophenyl)-1-ethyl-imidazole derivative | SGC-7901 (Gastric) | 5.37 | [1] |
| 2-Phenyl-benzimidazole derivative 30 | HeLa (Cervical) | 0.02-0.04 | [2] |
| 2-Phenyl-benzimidazole derivative 46 | A375 (Melanoma) | 0.02-0.04 | [2] |
Note: The compounds listed are structurally related but are not dibromoimidazoles.
Antimicrobial Activity
The imidazole nucleus is a common feature in many antifungal and antibacterial drugs. Bromination can enhance the antimicrobial properties of these compounds. The minimum inhibitory concentrations (MIC) for some related phenyl-substituted benzimidazoles are presented below.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1-(substituted methyl)-2-(substituted phenyl) benzimidazole 7 | Bacillus sp. | 0.05 | [3] |
| 1-(substituted methyl)-2-(substituted phenyl) benzimidazole 20 | Pseudomonas aeruginosa | 0.032 | [3] |
| 1-(substituted methyl)-2-(substituted phenyl) benzimidazole 7 | Aspergillus niger | 0.064 | [3] |
| 1-(substituted methyl)-2-(substituted phenyl) benzimidazole 20 | Fusarium solani | 0.05 | [3] |
Note: The compounds listed are structurally related but are not dibromoimidazoles.
Proposed Mechanisms of Action
Based on the literature for related compounds, the biological activities of phenyl-substituted dibromoimidazoles can be attributed to several potential mechanisms.
Putative Anticancer Signaling Pathway
The anticancer effect of related brominated heterocyclic compounds has been linked to the induction of apoptosis through the generation of reactive oxygen species (ROS). A proposed signaling pathway is depicted below.
Caption: Proposed ROS-mediated apoptotic pathway for anticancer activity.
Putative Antimicrobial Mechanism of Action
The antimicrobial activity of imidazole-based compounds, particularly cationic derivatives, is often attributed to the disruption of the bacterial cell membrane integrity.
Caption: Proposed mechanism of antimicrobial action via membrane disruption.
Future Perspectives and Conclusion
References
- 1. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Potential research areas for 4,5-Dibromo-2-phenyl-1H-imidazole
Experimental Protocols: Synthesis
Protocol 1: Synthesis of 2-phenyl-1H-imidazole (Precursor)
This protocol is based on the Radziszewski reaction, a classic method for imidazole synthesis.
Materials:
-
Benzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and glyoxal (1.1 equivalents) in methanol.
-
Add a solution of ammonium acetate (2.5 equivalents) in glacial acetic acid to the flask.
-
Stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenyl-1H-imidazole.
Protocol 2: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole
This proposed protocol uses direct bromination of the 2-phenyl-1H-imidazole precursor.
Materials:
-
2-phenyl-1H-imidazole
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetic acid or a chlorinated solvent (e.g., dichloromethane)
-
Sodium thiosulfate solution (in case of excess bromine)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-phenyl-1H-imidazole (1 equivalent) in glacial acetic acid in a round-bottom flask protected from light.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) or a solution of bromine (2.2 equivalents) in acetic acid to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
If using bromine, quench any excess by adding a sodium thiosulfate solution until the orange color disappears.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Proposed two-step synthesis of this compound.
Potential Research Areas and Biological Activities
Based on the activities of structurally similar brominated imidazoles and marine alkaloids, several research areas for this compound can be proposed.
Antimicrobial and Antifungal Activity
Many brominated marine natural products containing the pyrrole-imidazole scaffold exhibit potent antimicrobial and antifungal properties. The presence of the dibromo-imidazole core in the target molecule makes it a prime candidate for screening against a panel of pathogenic bacteria and fungi.
Table 2: Hypothetical Antimicrobial Screening Data
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Data to be determined |
| Escherichia coli | Data to be determined |
| Pseudomonas aeruginosa | Data to be determined |
| Candida albicans | Data to be determined |
| Aspergillus fumigatus | Data to be determined |
Proposed Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microbe-only) and negative (broth-only) controls.
-
Incubate the plates at the appropriate temperature and duration for each microbe.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity
Substituted imidazoles have been extensively studied for their anticancer properties, with some derivatives showing significant cytotoxicity against various cancer cell lines. The potential of this compound as an anticancer agent warrants investigation.
Table 3: Hypothetical Cytotoxicity Data (IC₅₀)
| Cancer Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast) | Data to be determined |
| A549 (Lung) | Data to be determined |
| HeLa (Cervical) | Data to be determined |
| HepG2 (Liver) | Data to be determined |
Proposed Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Proposed workflows for antimicrobial and cytotoxicity screening.
Enzyme Inhibition
The imidazole ring is a known zinc-binding group and can interact with the active sites of various metalloenzymes. Furthermore, many kinase inhibitors feature a substituted imidazole scaffold. Therefore, this compound could be a candidate for screening against a panel of enzymes, such as matrix metalloproteinases (MMPs) or protein kinases, which are often dysregulated in diseases like cancer and inflammation.
Table 4: Hypothetical Enzyme Inhibition Data (IC₅₀)
| Enzyme Target | IC₅₀ (nM) |
| Matrix Metalloproteinase-9 (MMP-9) | Data to be determined |
| Cyclooxygenase-2 (COX-2) | Data to be determined |
| A specific Protein Kinase (e.g., EGFR) | Data to be determined |
Proposed Experimental Protocol: Generic Enzyme Inhibition Assay
-
In a suitable buffer, combine the target enzyme and a fluorogenic or chromogenic substrate in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Include controls with no inhibitor and no enzyme.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC₅₀ value from the dose-response curve.
Potential Signaling Pathway Involvement
Given the prevalence of imidazole-containing compounds as anticancer agents, a plausible area of investigation is the induction of apoptosis. Many chemotherapeutic agents exert their effects by activating the intrinsic or extrinsic apoptotic pathways. Should this compound exhibit cytotoxic activity, a subsequent research direction would be to elucidate its mechanism of action, including its potential to modulate key apoptotic proteins.
Hypothetical intrinsic apoptosis pathway modulated by the compound.
Conclusion
This compound represents a chemical entity with significant, yet largely unexplored, potential in drug discovery. Based on the established biological activities of related brominated and imidazole-containing compounds, promising research avenues include the investigation of its antimicrobial, antifungal, anticancer, and enzyme-inhibitory properties. This guide provides a foundational framework of proposed synthetic and biological evaluation protocols to encourage and facilitate further research into this intriguing molecule. The elucidation of its biological activities and mechanism of action could lead to the development of novel therapeutic agents.
Methodological & Application
Application Note and Protocol: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5-Dibromo-2-phenyl-1H-imidazole is a halogenated heterocyclic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and bromine atoms at the 4- and 5-positions. This scaffold is of significant interest in medicinal chemistry and materials science due to the prevalence of the imidazole core in biologically active molecules and the utility of the bromine atoms as handles for further chemical modification, such as cross-coupling reactions. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the preparation of the 2-phenyl-1H-imidazole precursor via the Debus-Radziszewski reaction, followed by its dibromination.
Materials and Methods
Materials:
-
Benzaldehyde (C₇H₆O)
-
Glyoxal (40% aqueous solution, C₂H₂O₂)
-
Ammonia (28-30% aqueous solution, NH₃)
-
Methanol (CH₃OH)
-
Dichloromethane (CH₂Cl₂)
-
N-Bromosuccinimide (NBS, C₄H₄BrNO₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Experimental Protocols
Part 1: Synthesis of 2-phenyl-1H-imidazole
This procedure is adapted from the well-established Debus-Radziszewski imidazole synthesis.[1][2][3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (5.3 g, 50 mmol) and a 40% aqueous solution of glyoxal (7.3 g, 50 mmol).
-
Addition of Ammonia: To the stirred solution, slowly add 30 mL of concentrated aqueous ammonia (28-30%). The addition should be performed in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 2-phenyl-1H-imidazole. Dry the purified product under vacuum.
Part 2: Synthesis of this compound
This protocol utilizes N-bromosuccinimide (NBS) for the selective dibromination of the imidazole ring.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-phenyl-1H-imidazole (2.88 g, 20 mmol) in 100 mL of dichloromethane.
-
Addition of NBS: To the solution, add N-bromosuccinimide (NBS) (7.12 g, 40 mmol) portion-wise over 15 minutes. The reaction is exothermic, and the flask may be cooled in an ice bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up: After the reaction is complete, quench any unreacted NBS by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |
| 2-phenyl-1H-imidazole | C₉H₈N₂ | 144.17 | 7.21 | - | - | 144-148 |
| This compound | C₉H₆Br₂N₂ | 301.96 | 6.04 | - | - | - |
Note: Actual yield and melting point are dependent on experimental outcomes.
Visualization
Caption: Overall workflow for the two-step synthesis of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4,5-Dibromo-2-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,5-Dibromo-2-phenyl-1H-imidazole. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate quantification is crucial for quality control and research purposes. The presented protocol utilizes a reverse-phase HPLC method with UV detection, providing a straightforward and reproducible approach for the determination of this compound in various sample matrices.
Introduction
This compound is a halogenated aromatic imidazole derivative. The presence of the dibromo and phenyl functionalities makes it a versatile building block in medicinal chemistry. Accurate and precise analytical methods are essential for monitoring its purity, stability, and concentration in reaction mixtures and final products. This document provides a detailed protocol for the HPLC analysis of this compound, intended to be a valuable resource for researchers and professionals in the field of drug development and chemical analysis.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase column).
-
Data acquisition and processing software.
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation and quantification of this compound.[1] The chromatographic conditions are summarized in the table below.
| Parameter | Value |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile, 400 mL of water, and 1 mL of 85% phosphoric acid. Degas the solution before use.
Standard Solution Preparation: Accurately weigh 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. From this stock solution, prepare a series of calibration standards by appropriate dilution with the mobile phase.
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol. Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions.
| Parameter | Expected Value |
| Retention Time (t_R) | Approximately 5.2 min |
| Linearity (r^2) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram
While this application note focuses on an analytical method and not a biological signaling pathway, a logical relationship diagram for method development can be visualized as follows:
Caption: Logical relationships in the HPLC method development process.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward to implement and can be adapted for various applications in research, development, and quality control. The provided workflow and logical diagrams offer a clear overview of the analytical process and method development considerations.
References
Application Notes and Protocols for NMR Spectroscopy of 4,5-Dibromo-2-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 4,5-Dibromo-2-phenyl-1H-imidazole. It includes protocols for sample preparation, data acquisition, and an overview of the expected NMR data based on the analysis of related structures.
Introduction
This compound is a halogenated aromatic heterocyclic compound. The imidazole ring is a core structure in many biologically active molecules, making its derivatives, such as this one, of significant interest in medicinal chemistry and drug development. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of such compounds. It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation.
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of 2-phenyl-1H-imidazole. A general procedure would involve dissolving 2-phenyl-1H-imidazole in a suitable solvent and treating it with a brominating agent, such as N-bromosuccinimide (NBS), in a controlled manner.
Expected NMR Spectral Data
Expected ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| N-H (imidazole) | 10.0 - 13.0 | broad singlet |
| Phenyl (ortho) | 7.8 - 8.2 | multiplet |
| Phenyl (meta, para) | 7.2 - 7.6 | multiplet |
Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (ppm) |
| C2 (imidazole) | 145 - 155 |
| C4/C5 (imidazole) | 110 - 125 |
| C (ipso-phenyl) | 128 - 135 |
| C (ortho-phenyl) | 125 - 130 |
| C (meta-phenyl) | 128 - 132 |
| C (para-phenyl) | 127 - 131 |
Experimental Protocols
I. NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.[1][2]
Materials:
-
This compound (5-10 mg)
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆)[3][4][5]
-
High-quality 5 mm NMR tube
-
Pasteur pipette and cotton or a syringe filter
-
Vortex mixer
Protocol:
-
Solvent Selection: Due to the polar nature of the imidazole ring, polar deuterated solvents like DMSO-d₆ or Acetone-d₆ are recommended to ensure good solubility.[3][4] The choice of solvent can affect the chemical shifts, so consistency is key for comparative studies.[1]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2]
-
Homogenization: Gently vortex the vial to dissolve the compound completely. If any solid particles remain, the solution must be filtered.
-
Filtration (if necessary): To remove any particulate matter that can degrade the spectral quality, filter the solution directly into the NMR tube. This can be done by passing the solution through a small cotton plug in a Pasteur pipette or by using a syringe fitted with a filter.[2]
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
References
Application Notes and Protocols: 4,5-Dibromo-2-phenyl-1H-imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dibromo-2-phenyl-1H-imidazole is a halogenated heterocyclic compound belonging to the diverse family of imidazole derivatives. The imidazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs and biologically active molecules. The presence of bromine atoms and a phenyl group on the imidazole ring of this compound suggests its potential for a range of therapeutic applications, including but not limited to oncology, infectious diseases, and inflammatory conditions. The bromine substituents can enhance biological activity through various mechanisms, such as forming halogen bonds with biological targets, increasing lipophilicity to improve cell membrane permeability, and serving as synthetic handles for further molecular elaboration. This document provides an overview of the potential applications of this compound, alongside detailed protocols for its synthesis and biological evaluation. While specific experimental data for this exact molecule is limited in publicly accessible literature, the provided information is based on established knowledge of closely related imidazole derivatives and serves as a foundational guide for researchers initiating studies on this compound.
Potential Medicinal Chemistry Applications
The structural features of this compound suggest several potential applications in drug discovery, primarily driven by the known biological activities of the broader imidazole class.
Kinase Inhibition
The imidazole scaffold is a common feature in many kinase inhibitors.[1][2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-phenyl-1H-imidazole core can serve as a scaffold to orient substituents that interact with the ATP-binding site of various kinases. The bromine atoms could potentially form halogen bonds with the kinase hinge region or other key residues, contributing to binding affinity and selectivity.
-
Potential Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), p38 MAP kinase, and Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3][4]
Anticancer Activity
Many imidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis.[1][5][6][7][8] The cytotoxic potential of this compound could be evaluated against a panel of cancer cell lines to determine its efficacy and spectrum of activity.
Antimicrobial Activity
The imidazole nucleus is the foundation for several antifungal and antibacterial agents.[9][10][11][12][13] Halogenation of the imidazole ring has been shown to enhance antimicrobial potency. This compound and its derivatives could be investigated for their activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.
Data Presentation: Biological Activity of Related Imidazole Derivatives
Due to the limited availability of specific biological data for this compound, the following tables present data for structurally related compounds to provide a comparative context for potential activity.
Table 1: Anticancer Activity of Representative 2-Phenyl-1H-imidazole Derivatives
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 4f | H | CN | 4-F-Ph | A549 (Lung) | 7.5 | [5] |
| HeLa (Cervical) | 9.3 | [5] | ||||
| MCF-7 (Breast) | 8.9 | [5] | ||||
| 4e | H | CN | 4-MeO-Ph | A549 (Lung) | 8.9 | [5] |
| HeLa (Cervical) | 11.1 | [5] | ||||
| MCF-7 (Breast) | 9.2 | [5] | ||||
| 35 | H | H | 2-Ph-Benzimidazole | MCF-7 (Breast) | 3.37 | [1] |
| 36 | H | H | 2-Ph-Benzimidazole | MCF-7 (Breast) | 6.30 | [1] |
Note: The table showcases the anticancer activity of various substituted 2-phenyl-1H-imidazole derivatives to illustrate the potential potency of this chemical class.
Table 2: Kinase Inhibitory Activity of Representative Imidazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| AA6 | p38 MAP kinase | 403.57 | [4] |
| Adezmapimod (SB203580) | p38 MAP kinase | 222.44 | [4] |
Note: This table provides examples of the kinase inhibitory activity of imidazole-based compounds, suggesting a potential application for this compound in this area.
Table 3: Antimicrobial Activity of Representative Brominated Imidazole Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | - | 625 | [10] |
| MRSA | - | 1250 | [10] | |
| HL2 | Staphylococcus aureus | - | 625 | [10] |
| MRSA | - | 625 | [10] | |
| Escherichia coli | - | 2500 | [10] | |
| Pseudomonas aeruginosa | - | 2500 | [10] |
Note: MIC (Minimum Inhibitory Concentration) values for imidazole derivatives highlight their potential as antimicrobial agents.
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound. These are generalized methods based on standard procedures for similar compounds.
Synthesis of this compound
This protocol is a plausible method based on the bromination of a 2-phenyl-1H-imidazole precursor.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Materials:
-
2-Phenyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve 2-phenyl-1H-imidazole (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous Na2S2O3 solution (to quench excess bromine), water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to assess the inhibitory activity of the compound against a specific kinase.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Kinase of interest (e.g., EGFR, p38 MAP kinase)
-
Corresponding kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compound (this compound) dissolved in DMSO
-
Kinase assay buffer
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. Also, prepare a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
In a 96-well plate, add the diluted test compound, positive control, or vehicle control to the appropriate wells.
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. This step depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Anticancer Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.
Workflow for MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other solubilization buffer
-
96-well cell culture plates
-
Test compound dissolved in DMSO
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells for a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 to 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound dissolved in DMSO
-
Positive control antibiotic/antifungal
-
Sterile saline or PBS
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium.
-
Prepare a standardized inoculum of the microorganism according to CLSI guidelines.
-
Add the microbial inoculum to each well of the plate, resulting in a final volume of 100-200 µL per well.
-
Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity (indicating microbial growth).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Concluding Remarks
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research into related imidazole derivatives, this compound warrants investigation for its potential as a kinase inhibitor, anticancer agent, and antimicrobial drug. The protocols provided herein offer a comprehensive framework for the synthesis and systematic biological evaluation of this compound, enabling researchers to explore its full therapeutic potential. Further derivatization of this core structure could lead to the discovery of new chemical entities with enhanced potency, selectivity, and favorable pharmacological properties.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I) [aprh.journals.ekb.eg]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. mdpi.com [mdpi.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,5-Dibromo-2-phenyl-1H-imidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-2-phenyl-1H-imidazole is a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. Its dibrominated imidazole core, coupled with a phenyl substituent, provides two reactive sites for carbon-carbon and carbon-heteroatom bond formation, making it an ideal scaffold for the synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a particular focus on the development of novel anti-biofilm agents inspired by marine natural products.
Bacterial biofilms are structured communities of bacteria encapsulated in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics and host immune responses. The marine alkaloid oroidin and its analogues, which often feature a brominated pyrrole-imidazole core, have demonstrated significant activity in the inhibition of biofilm formation in various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The imidazole moiety is a key pharmacophore in many biologically active compounds, and its derivatives have shown a wide range of therapeutic potential.
This document will detail the application of this compound as a synthetic precursor for novel oroidin analogues and other bioactive molecules through palladium-catalyzed cross-coupling reactions.
Synthetic Applications: Building Novel Bioactive Molecules
The two bromine atoms on the imidazole ring of this compound offer synthetic handles for sequential and selective functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for introducing aryl, heteroaryl, and alkynyl moieties at the C4 and C5 positions of the imidazole ring. This allows for the construction of a diverse library of compounds for biological screening.
A primary application of this building block is in the synthesis of analogues of the marine natural product oroidin. These synthetic analogues often replace the native dibromopyrrole moiety with other aromatic or heteroaromatic systems, while retaining the crucial 2-aminoimidazole or a related imidazole core. The this compound can serve as a key intermediate to introduce diversity at the positions corresponding to the brominated pyrrole in oroidin.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: This reaction is ideal for forming carbon-carbon bonds between the imidazole core and various aryl or heteroaryl boronic acids or esters. This is particularly relevant for the synthesis of oroidin analogues where a pyrrole or other aromatic group is attached to the imidazole.
-
Sonogashira Coupling: This allows for the introduction of terminal alkynes, providing a gateway to a variety of further transformations and the synthesis of compounds with extended conjugation.
-
Buchwald-Hartwig Amination: The bromine atoms can also be substituted with nitrogen nucleophiles to introduce amino functionalities.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the monosubstitution of this compound with a generic arylboronic acid. The reaction conditions can be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent (10 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical literature values for similar reactions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Bromo-2,5-diphenyl-1H-imidazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-Bromo-5-(4-methoxyphenyl)-2-phenyl-1H-imidazole | 82 |
| 3 | 1-(Boc)-1H-pyrrol-2-ylboronic acid | tert-Butyl 2-(4-bromo-2-phenyl-1H-imidazol-5-yl)-1H-pyrrole-1-carboxylate | 75 |
| 4 | Thiophene-2-boronic acid | 4-Bromo-2-phenyl-5-(thiophen-2-yl)-1H-imidazole | 78 |
Signaling Pathway and Mechanism of Action
Many analogues synthesized from this compound, particularly those inspired by oroidin, exhibit their anti-biofilm activity by interfering with bacterial communication systems, a process known as quorum sensing (QS). In many pathogenic bacteria, QS regulates the expression of virulence factors and genes involved in biofilm formation.
The following diagram illustrates a simplified workflow of a typical quorum sensing-regulated biofilm formation pathway in bacteria like Pseudomonas aeruginosa and how an inhibitor derived from our building block might disrupt this process.
Caption: Quorum sensing-mediated biofilm formation and its inhibition.
The diagram illustrates how bacteria transition from a planktonic (free-swimming) state to form a mature biofilm. This process is often regulated by quorum sensing, where signaling molecules like acyl-homoserine lactones (AHLs) are produced. Once a critical concentration of AHLs is reached, they bind to receptor proteins, activating the expression of genes required for biofilm maturation. Oroidin analogues synthesized from this compound can act as antagonists to these receptor proteins, blocking the signaling pathway and thereby inhibiting biofilm formation.
Experimental Workflow for Synthesis and Screening
The following diagram outlines the general workflow from the starting material to the biological evaluation of the synthesized compounds.
Caption: Workflow for synthesis and biological evaluation.
This workflow demonstrates the logical progression from the starting building block, through chemical synthesis and purification, to the biological assessment of the final compounds. The data from the biological screening is then used to establish structure-activity relationships, guiding the design of more potent analogues and leading to the identification of promising lead compounds for further drug development.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant biological activity. Its application in the construction of oroidin analogues has demonstrated its potential in the development of novel anti-biofilm agents, a critical area of research in the fight against antibiotic resistance. The provided protocols and workflows serve as a guide for researchers to explore the rich chemistry of this compound and to contribute to the discovery of new therapeutic agents.
Application Notes and Protocols for the Purification of 4,5-Dibromo-2-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4,5-Dibromo-2-phenyl-1H-imidazole, a key intermediate in the synthesis of various biologically active compounds. The following methods have been compiled and adapted from established procedures for structurally related brominated and phenyl-substituted imidazole derivatives.
Compound Information
| Property | Value |
| Molecular Formula | C₉H₆Br₂N₂ |
| Molecular Weight | 301.97 g/mol [1] |
| Appearance | Off-white to pale yellow solid (expected) |
| Solubility | Expected to have low solubility in non-polar solvents and moderate solubility in polar organic solvents. |
Purification Techniques
Two primary methods are recommended for the purification of this compound: Recrystallization and Flash Column Chromatography . The choice of method will depend on the impurity profile and the desired final purity. For analytical purposes or purification of small quantities, High-Performance Liquid Chromatography (HPLC) can also be employed.
Recrystallization Protocol
Recrystallization is a cost-effective method for removing impurities, particularly effective if the desired compound is highly crystalline and the impurities have different solubility profiles. Based on the solubility of similar phenylimidazole compounds, a mixed solvent system is proposed.
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol (or Methanol)
-
Deionized Water
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Experimental Protocol:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol (or methanol). If the compound is highly soluble, add hot deionized water dropwise until turbidity is observed. The ideal solvent system is one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the selected solvent (e.g., ethanol) in small portions while heating and stirring until the solid is completely dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution, and then gently heat it to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The rate of cooling will influence crystal size. For larger crystals, insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Expected Outcome: A purified, crystalline solid of this compound with improved purity.
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Flash Column Chromatography Protocol
Flash column chromatography is a highly effective technique for separating the target compound from closely related impurities. The following protocol is adapted from methods used for similar brominated aromatic compounds.
Objective: To achieve high purity of this compound by separating it from byproducts and unreacted starting materials.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Experimental Protocol:
-
Eluent Selection: Determine the optimal eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of hexane and ethyl acetate. The ideal eluent system should provide a good separation of the desired compound (Rf value of ~0.3-0.4) from its impurities. A starting point could be a 98:2 mixture of hexane:ethyl acetate.[2]
-
Column Packing: Prepare a slurry of silica gel in hexane. Carefully pour the slurry into the chromatography column and allow it to pack under gravity. Apply gentle pressure with compressed air or nitrogen to obtain a well-packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Add the eluent to the column and apply pressure to begin the separation. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluate in fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Evaporate the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data (Hypothetical):
| Parameter | Before Purification | After Column Chromatography |
| Purity (by HPLC) | ~85% | >98% |
| Recovery Yield | N/A | ~80-90% |
| Appearance | Brownish solid | Off-white solid |
Workflow for Flash Column Chromatography:
Caption: Workflow for the purification of this compound by flash column chromatography.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
An analytical HPLC method is crucial for assessing the purity of this compound before and after purification. This method can also be scaled up for preparative purification.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid |
| Gradient | Start with a higher aqueous percentage and gradually increase the acetonitrile concentration. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water. Dilute to an appropriate concentration for analysis.
-
Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient program.
-
Data Interpretation: The purity of the sample can be determined by integrating the peak area of the main component relative to the total peak area.
Logical Relationship of Purification and Analysis:
Caption: Logical workflow showing the iterative process of purification and purity analysis.
Safety Precautions
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer: The protocols provided are based on established methods for similar compounds and should be adapted and optimized as necessary for specific experimental conditions. It is the responsibility of the user to ensure safe and appropriate handling of all chemicals and equipment.
References
Application Notes: 4,5-Dibromo-2-phenyl-1H-imidazole in Catalysis
Introduction
4,5-Dibromo-2-phenyl-1H-imidazole is a halogenated aromatic heterocyclic compound. While the direct catalytic applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in ligands known to be effective in various cross-coupling reactions. Imidazole derivatives, in general, are recognized for their role as N-heterocyclic carbene (NHC) precursors or as ligands in transition metal catalysis, particularly in palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.
The presence of bromine atoms on the imidazole ring at the 4 and 5 positions offers potential for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures. The phenyl group at the 2-position influences the electronic properties and steric hindrance of the ligand, which can in turn affect the catalytic activity and selectivity of the corresponding metal complex.
General Applications of Related Imidazole-Based Ligands
Imidazole-containing compounds are versatile ligands in catalysis. They can coordinate to a metal center through a nitrogen atom or, upon deprotonation, form N-heterocyclic carbenes (NHCs), which are strong sigma-donating ligands that can stabilize metal catalysts. Palladium-NHC complexes are known to be efficient catalysts for a variety of cross-coupling reactions, including those involving aryl chlorides, which are often challenging substrates.
Logical Workflow for Catalyst Development
The development of a catalytic system utilizing this compound as a ligand would typically follow a structured workflow. This involves the synthesis of the ligand, its complexation with a suitable metal precursor, and subsequent testing of the complex's catalytic activity in a target reaction.
Caption: Workflow for developing a catalyst with this compound.
Protocols
Due to the lack of specific experimental data for the use of this compound as a ligand in catalysis within the provided search results, the following protocols are generalized procedures for related and well-established catalytic reactions where such a ligand could potentially be employed. These are intended to serve as a starting point for researchers.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid
This protocol is adapted from established methods for Suzuki-Miyaura reactions and would require optimization for the specific ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (as ligand, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Inert gas (Argon or Nitrogen)
Experimental Procedure:
-
To a dry Schlenk flask, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Palladium-Catalyzed Heck Reaction of an Aryl Halide with an Alkene
This protocol is a generalized procedure for the Heck reaction and would require optimization for the specific ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (as ligand, 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N), 1.5 mmol)
-
Solvent (e.g., DMF or Acetonitrile, 5 mL)
-
Inert gas (Argon or Nitrogen)
Experimental Procedure:
-
In a dry Schlenk flask, dissolve the aryl halide, palladium(II) acetate, and this compound in the solvent.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the alkene and the base to the reaction mixture via syringe.
-
Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir. Monitor the reaction progress by TLC or GC/MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any precipitated salts and wash the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical)
As no specific quantitative data was found for the catalytic use of this compound, the following table is a hypothetical representation of data that would be collected during the optimization of a Suzuki-Miyaura coupling reaction.
| Entry | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2 | K₂CO₃ | Toluene | 80 | 12 | 45 |
| 2 | 4 | K₂CO₃ | Toluene | 80 | 12 | 65 |
| 3 | 4 | Cs₂CO₃ | Toluene | 80 | 12 | 78 |
| 4 | 4 | Cs₂CO₃ | Dioxane | 100 | 8 | 85 |
| 5 | 4 | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
Disclaimer: The protocols and data presented are illustrative and based on general procedures for related catalytic reactions. Researchers should conduct their own optimization and safety assessments before undertaking any new experimental work.
References
Application Notes and Protocols for In Vitro Assays Involving 4,5-Dibromo-2-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro applications of 4,5-Dibromo-2-phenyl-1H-imidazole, focusing on its putative role as an anti-biofilm and quorum sensing inhibitory agent. The protocols detailed below are based on established methodologies for evaluating these activities for novel small molecules.
Introduction
Bacterial biofilms are structured communities of bacteria encapsulated in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.[1] Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor expression, once a certain population density is reached.[2] Small molecules that can disrupt these processes are of significant interest in the development of new antimicrobial therapies. Imidazole-containing compounds have demonstrated potential as both anti-biofilm and quorum sensing inhibiting agents.[3] While specific data for this compound is not extensively available in the public domain, its structural similarity to other bioactive imidazoles suggests its potential utility in these areas.
The following sections provide detailed protocols for in vitro assays to characterize the anti-biofilm and quorum sensing inhibition properties of this compound.
Section 1: Anti-Biofilm Activity Assays
One of the primary methods to quantify biofilm formation is the crystal violet assay, which stains the attached biomass.[3][4]
Application Note: Crystal Violet Biofilm Inhibition Assay
This assay is used to determine the concentration at which this compound inhibits the formation of bacterial biofilms. The compound is introduced to a bacterial culture at the initial stage of growth, and its effect on biofilm development is quantified after a set incubation period.
Experimental Protocol: Crystal Violet Biofilm Inhibition Assay
Materials:
-
96-well sterile, flat-bottom microtiter plates[5]
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani (LB) broth, Tryptic Soy Broth (TSB))[5]
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
0.1% (w/v) Crystal Violet solution[4]
-
30% (v/v) Acetic acid in water[5]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.1.[5]
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound stock solution in the growth medium.
-
In a 96-well plate, add 100 µL of the bacterial inoculum to each well.
-
Add 100 µL of the diluted compound to the corresponding wells to achieve the final desired concentrations.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours under static conditions.[5]
-
-
Crystal Violet Staining:
-
Carefully discard the planktonic cells from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[4]
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.[6]
-
Air-dry the plate completely.
-
-
Quantification:
Data Presentation: Illustrative Biofilm Inhibition Data
| Concentration of this compound (µM) | Average Absorbance (OD590) | % Biofilm Inhibition |
| 0 (Control) | 1.25 | 0% |
| 1 | 1.18 | 5.6% |
| 5 | 0.95 | 24.0% |
| 10 | 0.63 | 49.6% |
| 25 | 0.31 | 75.2% |
| 50 | 0.15 | 88.0% |
| 100 | 0.08 | 93.6% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualization: Biofilm Inhibition Assay Workflow
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Section 2: Quorum Sensing Inhibition Assays
Quorum sensing inhibition can be assessed using biosensor strains that produce a detectable signal (e.g., pigment, light) in response to QS molecules. Inhibition of this signal indicates potential QS inhibitory activity of the test compound.
Application Note: Quorum Sensing Inhibition Assay using Chromobacterium violaceum
Chromobacterium violaceum is a bacterium that produces the purple pigment violacein, a process regulated by a LuxI/LuxR-type QS system.[7] Inhibition of violacein production in the presence of a test compound, without inhibiting bacterial growth, is indicative of anti-QS activity.
Experimental Protocol: Violacein Inhibition Assay
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) agar and broth
-
This compound stock solution
-
96-well sterile, flat-bottom microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Culture:
-
Grow C. violaceum overnight in LB broth at 30°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in LB broth in a 96-well plate.
-
Add 100 µL of the diluted bacterial culture to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 30°C for 24 hours with gentle shaking.
-
-
Quantification of Violacein:
-
After incubation, measure the OD600 of each well to assess bacterial growth.
-
To quantify violacein, centrifuge the plate to pellet the cells.
-
Remove the supernatant and add 100 µL of DMSO to each well to lyse the cells and solubilize the violacein.[7]
-
Measure the absorbance of the solubilized violacein at 585 nm.[7]
-
-
Data Analysis:
-
Calculate the percentage of violacein inhibition relative to the positive control, normalized to bacterial growth.
-
Data Presentation: Illustrative Quorum Sensing Inhibition Data
| Concentration of this compound (µM) | Bacterial Growth (OD600) | Violacein Production (OD585) | % QS Inhibition |
| 0 (Control) | 0.85 | 1.10 | 0% |
| 1 | 0.84 | 1.02 | 7.3% |
| 5 | 0.86 | 0.81 | 26.4% |
| 10 | 0.83 | 0.55 | 50.0% |
| 25 | 0.85 | 0.28 | 74.5% |
| 50 | 0.82 | 0.14 | 87.3% |
| 100 | 0.84 | 0.09 | 91.8% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualization: Quorum Sensing Signaling Pathway
Caption: A simplified model of LuxI/LuxR-type quorum sensing and potential inhibition.
References
- 1. Crystal Violet Biofilm Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal violet staining protocol | Abcam [abcam.com]
- 4. Crystal violet assay [bio-protocol.org]
- 5. static.igem.org [static.igem.org]
- 6. static.igem.org [static.igem.org]
- 7. Quorum sensing inhibitory assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 4,5-Dibromo-2-phenyl-1H-imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most established method is a two-step synthesis. The first step involves the synthesis of the precursor, 2-phenyl-1H-imidazole, typically via the Radiszewski reaction or a similar condensation method. The second step is the direct electrophilic bromination of the 2-phenyl-1H-imidazole core using a suitable brominating agent to yield the final product.
Q2: What is the recommended brominating agent for this synthesis?
A2: N-Bromosuccinimide (NBS) is the preferred reagent. Compared to liquid bromine (Br₂), NBS is a crystalline solid that is significantly easier and safer to handle.[1] It serves as a reliable source of electrophilic bromine and minimizes the formation of hazardous byproducts like HBr gas during the initial reaction phase.
Q3: Why does the bromination step often result in a mixture of products?
A3: The bromination of the imidazole ring is a stepwise process. The reaction can yield unreacted starting material, the 4(5)-mono-brominated intermediate, and the desired 4,5-dibrominated product. The relative ratios depend heavily on the reaction conditions. In some cases, the introduction of the first bromine atom can activate the ring, making the second bromination proceed at a comparable or faster rate, leading to mixtures if conditions are not optimized.[2]
Q4: How many equivalents of N-Bromosuccinimide (NBS) are optimal for achieving high conversion to the dibrominated product?
A4: To ensure the complete conversion of 2-phenyl-1H-imidazole to the dibrominated form, a stoichiometric excess of the brominating agent is recommended. Typically, using 2.1 to 2.2 equivalents of NBS is sufficient to drive the reaction to completion while minimizing potential side reactions. Using only 2.0 equivalents may leave some mono-brominated intermediate unreacted.
Q5: What are the most suitable solvents for the bromination reaction?
A5: Anhydrous polar aprotic solvents are generally the best choice for NBS brominations of heterocyclic compounds. N,N-Dimethylformamide (DMF) and Acetonitrile (ACN) are highly effective.[2] Halogenated solvents such as Dichloromethane (DCM) or Chloroform (CHCl₃) can also be used. The choice of solvent can influence reaction rate and selectivity.
Q6: What are the most effective methods for purifying the final this compound?
A6: Purification typically requires a multi-step approach. After the initial aqueous workup to remove the succinimide byproduct, column chromatography on silica gel is the most effective method to separate the desired dibromo product from any remaining starting material and the mono-bromo intermediate. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be used to obtain a highly pure, crystalline solid.[3][4]
Troubleshooting Guide
Problem: The bromination reaction shows low conversion, with starting material still present after an extended time.
-
Possible Cause 1: Inactive NBS. N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light.
-
Solution 1: Use freshly opened or purified NBS. The purity of NBS can be checked by its color; it should be a white to slightly off-white crystalline solid. It can be recrystallized from hot water if necessary.[5]
-
Possible Cause 2: Low Reaction Temperature. The activation energy for the bromination may not be met at the current temperature.
-
Solution 2: Gradually increase the reaction temperature by 10-20 °C and monitor the progress closely by Thin Layer Chromatography (TLC).
Problem: The main product is the mono-brominated intermediate, not the desired dibromo compound.
-
Possible Cause: Insufficient amount of brominating agent or premature termination of the reaction.
-
Solution: Ensure that at least 2.1 equivalents of NBS have been added. If TLC shows the presence of the mono-bromo product and absence of starting material, you can add an additional 0.1-0.2 equivalents of NBS to the reaction mixture and continue stirring to push the reaction to completion.
Problem: The reaction produces a complex mixture of products that is difficult to separate.
-
Possible Cause: The reaction temperature is too high, or the addition of NBS was too rapid, leading to a loss of selectivity and potential side reactions.
-
Solution: Maintain a controlled temperature (e.g., 0 °C to room temperature). Add the solid NBS in small portions over a longer period (e.g., 30-60 minutes) to keep the concentration of active bromine low and constant, which favors selective substitution.
Problem: The final product is contaminated with succinimide.
-
Possible Cause: Inefficient removal during the workup procedure. Succinimide, the byproduct of NBS, has some solubility in organic solvents.
-
Solution: During the workup, after quenching the reaction, wash the organic layer thoroughly with water or a saturated sodium bicarbonate solution multiple times. Succinimide is water-soluble and will be extracted into the aqueous phase.
Problem: The isolated product is a persistent off-white or yellow color.
-
Possible Cause: Trace amounts of residual bromine or other colored impurities.
-
Solution: Before final concentration, wash the organic extract with a dilute (5-10%) aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench any remaining elemental bromine. If the color persists after chromatography, a final recrystallization, potentially with a small amount of activated charcoal, can remove the colored impurities.
Data Presentation
Optimizing the bromination reaction is critical for maximizing yield. The following table illustrates how changing key parameters can affect the product distribution.
| Entry | Equivalents of NBS | Solvent | Temperature (°C) | Time (h) | Yield of 4,5-Dibromo-product (%) | Yield of Mono-bromo byproduct (%) |
| 1 | 1.0 | DCM | 25 | 4 | < 5 | ~85 |
| 2 | 2.0 | DCM | 25 | 12 | 75 | 15 |
| 3 | 2.2 | ACN | 25 | 12 | 88 | < 5 |
| 4 | 2.2 | DMF | 25 | 8 | 92 | < 2 |
| 5 | 2.2 | DMF | 50 | 4 | 90 (minor impurities noted) | < 2 |
Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of 2-phenyl-1H-imidazole (Precursor)
-
To a round-bottom flask, add benzaldehyde (1.0 eq), a 40% aqueous solution of glyoxal (1.1 eq), and ethanol.
-
Stir the mixture at room temperature and add a concentrated solution of ammonium hydroxide (2.5 eq) dropwise, ensuring the temperature does not exceed 40 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 2-phenyl-1H-imidazole, which can be used in the next step without further purification if purity is >95%.
Protocol 2: Synthesis of this compound
-
Dissolve 2-phenyl-1H-imidazole (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (2.15 eq) to the stirred solution in small portions over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the disappearance of the starting material and mono-bromo intermediate by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution, water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure this compound.
Mandatory Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the bromination step.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
- 4. actachemscand.org [actachemscand.org]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Problem 1: Low Yield of the Desired this compound
| Potential Cause | Recommended Solution |
| Incomplete Bromination: The reaction may not have gone to completion, leaving starting material (2-phenyl-1H-imidazole) or mono-brominated intermediates. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material and mono-bromo species.- Increase Stoichiometry of Brominating Agent: Gradually increase the equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS). However, be cautious as excess NBS can lead to over-bromination.- Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. Experiment with a range of temperatures to find the optimal balance. |
| Over-bromination: Excess brominating agent or harsh reaction conditions can lead to the formation of tri-brominated or other poly-brominated byproducts. | - Control Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess (e.g., 2.1-2.2 equivalents) is often sufficient for di-bromination.- Control Temperature: Perform the reaction at a lower temperature to improve selectivity and reduce the rate of over-bromination. |
| Poor Quality of Starting Materials: Impurities in the 2-phenyl-1H-imidazole or the brominating agent can interfere with the reaction. | - Purify Starting Materials: Recrystallize or chromatograph the 2-phenyl-1H-imidazole before use. Ensure the brominating agent is of high purity. |
| Suboptimal Solvent Choice: The polarity and properties of the solvent can significantly impact the reaction outcome. | - Solvent Screening: Experiment with different solvents such as dichloromethane (DCM), chloroform, or acetic acid to find the one that provides the best yield and selectivity. |
Problem 2: Presence of Multiple Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Formation of Regioisomers: Incomplete bromination can result in a mixture of 4-bromo- and 5-bromo-2-phenyl-1H-imidazole along with the desired 4,5-dibromo product. | - Drive the Reaction to Completion: As mentioned above, ensure sufficient reaction time and appropriate stoichiometry of the brominating agent to favor the formation of the di-brominated product.- Purification: Utilize column chromatography with a carefully selected eluent system to separate the regioisomers. |
| Over-bromination Products: The presence of a tri-brominated species (e.g., 2-(bromophenyl)-4,5-dibromo-1H-imidazole) is a common issue. | - Careful Control of Reaction Conditions: Use the minimum effective amount of brominating agent and maintain a controlled temperature.- Purification: These closely related impurities can often be separated by column chromatography or recrystallization. |
| Byproducts from the Initial Imidazole Synthesis: If the starting 2-phenyl-1H-imidazole was not pure, impurities from its synthesis will be carried through. | - Purify the Starting Material: It is crucial to start with highly pure 2-phenyl-1H-imidazole. |
| Decomposition: The product or intermediates may be unstable under the reaction or workup conditions. | - Mild Workup: Use mild basic solutions (e.g., sodium bicarbonate) for quenching and avoid prolonged exposure to strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products arise from incomplete bromination and over-bromination. These include:
-
4-Bromo-2-phenyl-1H-imidazole and 5-Bromo-2-phenyl-1H-imidazole: These are mono-brominated intermediates that can remain if the reaction is not driven to completion.
-
2,4,5-Tribromo-1H-imidazole derivatives: Over-bromination can lead to the addition of a third bromine atom, potentially on the phenyl ring, though bromination of the imidazole ring is generally more facile.
-
Unreacted 2-phenyl-1H-imidazole: If the reaction conditions are not optimal, a significant amount of the starting material may be recovered.
Q2: Which brominating agent is best for this synthesis?
A2: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for imidazoles. It is generally easier to handle and more selective than liquid bromine. However, the optimal choice may depend on the specific reaction conditions and the desired outcome.
Q3: How can I effectively purify the final product from the side products?
A3: Purification can be challenging due to the similar polarities of the desired product and the brominated impurities.
-
Column Chromatography: This is the most effective method. A silica gel column with a gradient elution of a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often successful.
-
Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent can help to remove impurities, especially if they are present in small amounts.
Q4: My reaction is very slow. What can I do to speed it up?
A4: To increase the reaction rate, you can try the following:
-
Increase the temperature: Gently warming the reaction mixture can significantly speed up the bromination. However, this must be done cautiously to avoid promoting side reactions.
-
Use a catalyst: While not always necessary, a catalytic amount of a radical initiator like AIBN or benzoyl peroxide can sometimes facilitate bromination with NBS, particularly if a free-radical pathway is involved.
-
Change the solvent: The reaction rate can be highly dependent on the solvent. Experimenting with different solvents may lead to a faster reaction.
Q5: The crude product is a dark, oily residue. How can I isolate the solid product?
A5: An oily crude product often indicates the presence of multiple impurities.
-
Initial Purification: Try to remove highly polar impurities by washing the crude mixture with a saturated solution of sodium bicarbonate followed by brine.
-
Solvent Trituration: Adding a non-polar solvent like hexane and sonicating or stirring vigorously can sometimes induce the precipitation of the desired product, leaving impurities in the solution.
-
Chromatography: If other methods fail, column chromatography is the most reliable way to isolate the product from a complex mixture.
Experimental Protocols
Synthesis of 2-phenyl-1H-imidazole (Starting Material)
This is a representative procedure based on the Radziszewski reaction.
-
Reactants:
-
Benzil (1 equivalent)
-
Benzaldehyde (1 equivalent)
-
Ammonium acetate (excess, e.g., 10 equivalents)
-
Glacial acetic acid (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve benzil and benzaldehyde in glacial acetic acid.
-
Add ammonium acetate to the solution.
-
Heat the mixture to reflux (around 120 °C) for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) until a precipitate forms.
-
Filter the solid, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-phenyl-1H-imidazole.
-
Synthesis of this compound
-
Reactants:
-
2-phenyl-1H-imidazole (1 equivalent)
-
N-Bromosuccinimide (NBS) (2.1-2.2 equivalents)
-
Dichloromethane (DCM) or Chloroform (solvent)
-
-
Procedure:
-
Dissolve 2-phenyl-1H-imidazole in the chosen solvent in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material and mono-brominated intermediates.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Separate the organic layer, and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
Overcoming solubility issues of 4,5-Dibromo-2-phenyl-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4,5-Dibromo-2-phenyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound with a molecular weight of 301.97 g/mol .[1] Due to its phenyl and dibromo-substituted imidazole structure, it is expected to have low aqueous solubility. Phenylimidazoles, in general, exhibit lower solubility compared to unsubstituted imidazole.[2] It is anticipated to be more soluble in polar aprotic organic solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
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Dimethyl Sulfoxide (DMSO)
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Dimethylformamide (DMF)
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Ethanol
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Acetone
For biological assays, DMSO is a common choice for creating stock solutions of poorly soluble compounds.[3][4]
Q3: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What should I do?
A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in the aqueous medium.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 1%) to minimize solvent effects and toxicity.[3]
-
Use a co-solvent: Incorporating a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final assay buffer can sometimes improve solubility.
-
pH adjustment: If your assay conditions permit, adjusting the pH of the aqueous buffer might enhance the solubility of the compound.
-
Sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates.[3]
Q4: Are there any advanced techniques to improve the solubility of this compound for in vivo studies?
A4: Yes, for formulation development in drug discovery, several advanced techniques can be explored to enhance the solubility and bioavailability of poorly soluble compounds:
-
Solid dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level.
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.
-
Particle size reduction: Micronization or nanocrystal technology increases the surface area for dissolution.
-
Prodrug approach: Modifying the chemical structure to a more soluble form that converts to the active compound in vivo.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in the chosen organic solvent. | Insufficient solvent volume. Low intrinsic solubility in the selected solvent. Compound is not at room temperature. | Increase the solvent volume incrementally. Try a different recommended solvent (see solvent table below). Gently warm the mixture (if the compound's stability allows). Use sonication to aid dissolution. |
| A cloudy solution or precipitate forms immediately upon adding the stock solution to the aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. The final DMSO concentration is too high, causing the compound to crash out. | Lower the final concentration of the compound. Reduce the final DMSO concentration to 1% or less. Prepare an intermediate dilution in a solvent compatible with both DMSO and the aqueous buffer. |
| The compound appears to dissolve initially but then precipitates over time. | The solution is supersaturated and thermodynamically unstable. The compound is degrading. | Prepare fresh solutions immediately before use. If for an extended experiment, consider using a formulation with solubilizing excipients. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay plate wells. | Filter the final diluted solution through a syringe filter (0.22 µm) before adding to the assay plate. Visually inspect plates for any signs of precipitation. Re-evaluate the solubility and preparation protocol. |
Recommended Solvents for Initial Solubility Testing
The following table provides a starting point for solvent selection based on the properties of structurally related compounds. It is crucial to experimentally determine the solubility for your specific application.
| Solvent | Type | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Commonly used for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.[3][4] |
| Dimethylformamide (DMF) | Polar Aprotic | Similar to DMSO, can be an effective solvent for nitrogen-containing heterocyclic compounds. |
| Ethanol | Polar Protic | A less toxic alternative to DMSO and DMF, often used as a co-solvent. |
| Acetone | Polar Aprotic | Can be effective for dissolving organic compounds with moderate polarity. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the standard procedure for preparing a stock solution of a research compound with unknown solubility.
-
Weighing the Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Initial Solvent Addition: Add a calculated volume of a high-purity organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 or 20 mM).
-
Dissolution: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming can be applied if the compound is heat-stable.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
Protocol 2: Kinetic Solubility Assay by Visual Inspection
This is a rapid method to estimate the kinetic solubility of a compound in an aqueous buffer, which is particularly useful during early-stage drug discovery.[4]
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of your compound in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., 98 µL of Phosphate-Buffered Saline, PBS). This results in a consistent final DMSO concentration across all wells.
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Incubation and Observation: Mix the plate and incubate at room temperature for a set period (e.g., 1-2 hours). Visually inspect each well for signs of precipitation or turbidity. The highest concentration at which the solution remains clear is considered the kinetic solubility.[5]
Visualizations
Caption: A general experimental workflow for determining and addressing the solubility of a research compound.
Caption: A decision tree for troubleshooting compound precipitation in aqueous biological assays.
References
Technical Support Center: 4,5-Dibromo-2-phenyl-1H-imidazole Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is the direct electrophilic bromination of 2-phenyl-1H-imidazole. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine (Br₂). Using NBS is often preferred as it is a solid, easier to handle, and can offer better control over the reaction, minimizing over-bromination.[1][2]
Q2: What are the critical reaction parameters that need to be optimized for this synthesis?
A2: The key parameters to control are:
-
Stoichiometry of the Brominating Agent: The molar ratio of the brominating agent to the 2-phenyl-1H-imidazole substrate is crucial. Approximately 2.0-2.2 equivalents are needed for dibromination.
-
Choice of Solvent: Solvents like Dichloromethane (DCM), Chloroform, Acetonitrile, or Dimethylformamide (DMF) are commonly used. DMF can be particularly effective for this type of transformation.[3]
-
Reaction Temperature: The reaction is often started at a low temperature (e.g., 0 °C) and allowed to warm to room temperature to control the initial exotherm and improve selectivity.
-
Reaction Time: The reaction typically requires several hours to reach completion, often monitored over a 12-24 hour period.[4]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can separate the starting material, the mono-brominated intermediate, the desired di-brominated product, and any potential tri-brominated byproducts. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of new, lower Rf products.
Q4: What are the typical yields for the synthesis of this compound?
A4: With an optimized protocol, yields can be good to excellent, often ranging from 70% to 90%. However, yields are highly dependent on the purity of reagents, precise control of reaction conditions, and the effectiveness of the purification method. For instance, similar dibromination reactions on imidazole rings have achieved yields of around 80% under optimized conditions.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Problem 1: Low or no yield of the desired product.
-
Possible Cause: Inactive or insufficient brominating agent.
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Solution: Use a fresh bottle of N-Bromosuccinimide (NBS), as it can degrade over time. Ensure accurate weighing and stoichiometry (2.0-2.2 equivalents). If using bromine, ensure it has not been compromised by moisture.
-
-
Possible Cause: Sub-optimal reaction temperature.
-
Solution: While starting at 0 °C is recommended for controlled addition, the reaction may require warming to room temperature or even gentle heating to proceed to completion. Monitor via TLC to determine the optimal temperature profile.
-
-
Possible Cause: Inappropriate solvent.
-
Solution: Ensure the solvent is anhydrous, as water can react with the brominating agent. If yields are consistently low, consider screening alternative solvents such as DMF, which has been shown to be effective for similar brominations.[3]
-
Problem 2: A significant amount of mono-brominated product is observed.
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Possible Cause: Insufficient brominating agent.
-
Solution: The stoichiometry is critical. Increase the amount of NBS or Br₂ to at least 2.1 equivalents to ensure the reaction proceeds to the dibrominated stage.
-
-
Possible Cause: Short reaction time.
-
Solution: The second bromination step may be slower than the first. Extend the reaction time and continue to monitor by TLC until the mono-brominated intermediate spot is minimal.
-
Problem 3: Formation of a tri-brominated byproduct.
-
Possible Cause: Excess brominating agent.
-
Solution: Carefully control the stoichiometry. Avoid using more than 2.2 equivalents of the brominating agent. Adding the agent portion-wise at a low temperature can also help improve selectivity and prevent over-bromination. The imidazole ring is highly susceptible to electrophilic substitution, and excess bromine can lead to perbromination.[5]
-
Problem 4: Difficulty in purifying the final product.
-
Possible Cause: Contamination with starting material and/or mono-brominated intermediates.
-
Solution: Purification can typically be achieved via recrystallization from a suitable solvent system (e.g., ethanol/water, or hexanes/ethyl acetate). If recrystallization is ineffective, silica gel column chromatography is a reliable alternative for separating compounds with different polarities.
-
-
Possible Cause: Product is an insoluble oil or gum.
-
Solution: This can happen if residual solvent or impurities are present. Try triturating the crude material with a non-polar solvent like hexanes to induce crystallization. Ensure the reaction work-up effectively removes all acidic or basic residues.
-
Optimized Reaction Conditions
The following table summarizes the recommended starting conditions for the optimization of this compound synthesis.
| Parameter | Recommended Condition | Notes / Justification |
| Starting Material | 2-phenyl-1H-imidazole | Ensure high purity for best results. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Easier to handle and offers better selectivity than Br₂.[1] |
| Stoichiometry | 2.1 equivalents of NBS | Provides a slight excess to drive the reaction to completion while minimizing over-bromination. |
| Solvent | Dimethylformamide (DMF) or Chloroform (CHCl₃) | DMF has proven effective for imidazole brominations.[3] CHCl₃ is also a common choice. Use anhydrous grade. |
| Temperature | Add NBS at 0 °C, then stir at room temperature. | Controls the initial reaction rate and improves selectivity. |
| Reaction Time | 12 - 24 hours | Monitor progress with TLC to determine the optimal time. |
| Work-up | Quench with aq. Na₂S₂O₃, extract with organic solvent. | The sodium thiosulfate quench removes any unreacted NBS or bromine. |
| Purification | Recrystallization or Silica Gel Chromatography | Recrystallization is preferred for scalability; chromatography provides higher purity.[6] |
Detailed Experimental Protocol
Materials and Reagents:
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2-phenyl-1H-imidazole
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N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-1H-imidazole (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 15 minutes.
-
Reagent Addition: Add N-Bromosuccinimide (2.1 eq) to the flask in small portions over 30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction's progress by TLC.
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Quenching: Once the reaction is complete (disappearance of starting material), carefully pour the reaction mixture into a beaker containing an equal volume of saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes to quench any remaining NBS.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x volume) and brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.
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Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Visual Diagrams
Caption: General synthesis pathway for this compound.
Caption: Step-by-step experimental workflow for synthesis and purification.
Caption: A troubleshooting flowchart for common synthesis issues.
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 5. Unit 4 imidazole | PDF [slideshare.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 4,5-Dibromo-2-phenyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 4,5-Dibromo-2-phenyl-1H-imidazole.
Troubleshooting Guide
This guide addresses common issues observed during the purification of crude this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Incorrect solvent choice: The solvent may be too good at dissolving the product even at low temperatures, or it may not effectively differentiate between the product and impurities. - Incomplete removal of colored impurities: Highly colored byproducts may co-crystallize with the product. - Presence of regioisomers: Isomeric impurities such as 2,4-Dibromo-2-phenyl-1H-imidazole may have similar solubility profiles. | - Solvent Screening: Experiment with a range of solvents and solvent mixtures. Good options for brominated aromatic compounds include ethanol, acetonitrile, or a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes).[1][2] - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Multiple Recrystallizations: A second or even third recrystallization may be necessary to remove persistent impurities. |
| Product Oiling Out During Recrystallization | - Supersaturation is too high: The solution is cooled too quickly, preventing crystal lattice formation. - Inappropriate solvent system: The solvent has a boiling point that is too high, or the product is too soluble. | - Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Scratching the Flask: Use a glass rod to scratch the inside of the flask at the solvent line to induce crystallization. - Solvent Adjustment: Add a small amount of a co-solvent in which the product is less soluble to reduce overall solubility. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent): The eluent may be too polar, causing all compounds to elute together, or not polar enough, resulting in the product remaining on the column. - Column overloading: Too much crude material is loaded onto the column. - Compound instability on silica gel: The acidic nature of silica gel may cause degradation of the imidazole compound.[3] | - TLC Optimization: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product. Good starting points for polar compounds include ethyl acetate/hexane mixtures or methanol/dichloromethane mixtures.[4] - Proper Loading: Use a ratio of at least 20-50 parts silica gel to 1 part crude material by weight.[5] - Use of Neutral Alumina: If instability on silica is suspected, consider using neutral alumina as the stationary phase. - Addition of a Basic Modifier: Adding a small amount of a basic modifier like triethylamine (0.5-3%) to the eluent can help prevent streaking and improve the separation of basic compounds like imidazoles.[3] |
| Product is a Persistent Oil or Amorphous Solid | - Presence of residual solvent: Solvents may be trapped within the product. - Mixture of isomers or impurities: A significant amount of impurities can disrupt crystal lattice formation. | - High-Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating. - Trituration: Stir the oil or amorphous solid with a solvent in which the product is insoluble but the impurities are soluble. This can sometimes induce crystallization. - Re-purification: If the issue persists, re-purify the material using an alternative method (e.g., column chromatography if recrystallization failed). |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Common impurities arise from the synthesis, which typically involves the bromination of 2-phenyl-1H-imidazole. Potential impurities include:
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Unreacted 2-phenyl-1H-imidazole: The starting material for the bromination reaction.
-
Mono-brominated species: Such as 4-Bromo-2-phenyl-1H-imidazole or 5-Bromo-2-phenyl-1H-imidazole.
-
Other regioisomers: Depending on the reaction conditions, small amounts of other dibrominated isomers might form.
-
Over-brominated products: Although less common for this specific structure, tri-brominated species could potentially form.
-
Reagents from the synthesis: Residual brominating agents (e.g., N-bromosuccinimide) or reaction byproducts.
Q2: What is a good starting point for recrystallizing crude this compound?
A2: A good starting point for recrystallization is to use ethanol or acetonitrile.[1] Dissolve the crude product in the minimum amount of hot solvent, and if the solution is colored, consider a hot filtration after adding activated charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Q3: How can I choose the best solvent system for column chromatography?
A3: The best approach is to use Thin Layer Chromatography (TLC) to screen different solvent systems. A common and effective combination for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The ideal solvent system will give your desired product an Rf value between 0.2 and 0.3, with good separation from any impurities.
Q4: My compound streaks on the TLC plate and the column. What can I do?
A4: Streaking of nitrogen-containing heterocyclic compounds on silica gel is common due to their basic nature and interaction with the acidic silica.[3] To mitigate this, you can add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia solution to your eluent.[4]
Q5: The purified product is still not reaching the desired purity level. What are my options?
A5: If a single purification technique is insufficient, a combination of methods is often effective. For example, you can perform an initial purification by column chromatography to remove the bulk of the impurities, followed by a final recrystallization of the pooled fractions to obtain a highly pure product.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of a potential recrystallization solvent (e.g., ethanol, acetonitrile, or an ethyl acetate/hexanes mixture). Heat the mixture to determine if the compound dissolves. Allow it to cool to see if crystals form.
-
Dissolution: In a larger flask, add the chosen solvent to the crude material and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation and an Rf of ~0.2-0.3 for the target compound. A gradient of ethyl acetate in hexanes is a common choice.
-
Column Packing: Prepare a glass column with a frit and stopcock. Pack the column with silica gel as a slurry in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the dry, impregnated silica to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting low purity issues.
References
Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent isomer formation during the electrophilic bromination of 2-phenyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric products formed during the bromination of 2-phenyl-1H-imidazole?
When 2-phenyl-1H-imidazole undergoes electrophilic bromination, the bromine atom can add to the C4 and C5 positions of the imidazole ring. This typically results in a mixture of three main products: 4-bromo-2-phenyl-1H-imidazole, 5-bromo-2-phenyl-1H-imidazole, and the di-substituted 4,5-dibromo-2-phenyl-1H-imidazole. The phenyl ring is generally not brominated under these conditions without a specific catalyst.
Q2: Why is it challenging to obtain a single isomer?
The C4 and C5 positions on the imidazole ring have similar electron densities, making them both susceptible to electrophilic attack. The tautomeric nature of the N-H proton in the imidazole ring means that the distinction between the 4- and 5-positions is averaged, leading to poor regioselectivity with many standard brominating agents. Achieving high selectivity for one isomer over the other requires careful control of reaction conditions or the use of a directing group strategy.
Q3: Which reaction conditions favor the formation of a specific monobromo-isomer?
Controlling the reaction solvent and temperature is crucial for influencing isomer distribution. Using N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like N,N-Dimethylformamide (DMF) can enhance selectivity.[1] Low temperatures (e.g., 0 °C to room temperature) are generally preferred to minimize over-bromination and improve control.
Q4: How can I prevent the formation of di- and tri-brominated products?
Over-bromination occurs when the reaction is too aggressive or proceeds for too long. To prevent this:
-
Use a stoichiometric amount of the brominating agent. A slight excess (1.0 to 1.1 equivalents) of N-Bromosuccinimide (NBS) is often sufficient for mono-bromination.
-
Maintain low reaction temperatures. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can help control the reaction rate.
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Monitor the reaction closely. Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the appearance of products. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
Q5: What is a protecting group strategy to improve regioselectivity?
A highly effective method to achieve regioselectivity is to temporarily "protect" one of the nitrogen atoms on the imidazole ring. By introducing a bulky protecting group (e.g., a trityl or SEM group), you can create steric hindrance that directs the incoming bromine to a specific position.[2] For instance, protecting the N1 position can increase steric bulk near C5, potentially favoring bromination at the C4 position. The protecting group is then removed in a subsequent step.
Q6: Are there alternative strategies to direct bromination?
Yes. An alternative to direct bromination is a di-bromination followed by selective mono-debromination. In this approach, the starting material is first exhaustively brominated to form this compound. Subsequently, a selective debromination reaction, often using an organometallic reagent like isopropyl magnesium chloride, can remove one of the bromine atoms.[3] This method can provide access to a single isomer that may be difficult to obtain directly.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Brominated Product | 1. Incomplete reaction. 2. Decomposition of the product during workup. 3. Ineffective brominating agent. | 1. Increase reaction time or slightly raise the temperature, monitoring by TLC. 2. Use a mild aqueous base (e.g., saturated NaHCO₃ solution) for quenching and avoid strong acids. 3. Ensure the N-Bromosuccinimide (NBS) is fresh and has been stored properly away from light and moisture.[4] |
| Formation of a Difficult-to-Separate Isomer Mixture | 1. Non-selective reaction conditions. 2. Tautomerism of the imidazole ring leading to similar reactivity at C4 and C5. | 1. Switch to a more selective solvent system, such as DMF or THF.[1] 2. Lower the reaction temperature to 0 °C. 3. Implement a protecting group strategy to direct the bromination to a single position.[2] |
| Significant Amount of Di-brominated Product | 1. Excess brominating agent used. 2. Reaction temperature is too high. 3. Reaction was allowed to run for too long. | 1. Use no more than 1.1 equivalents of NBS. 2. Maintain the reaction temperature at or below room temperature. 3. Monitor the reaction by TLC and quench immediately after the starting material is consumed. |
| No Reaction Occurs | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Starting material is not sufficiently activated. | 1. Use freshly recrystallized NBS.[4] 2. Allow the reaction to warm to room temperature or slightly higher (e.g., 40 °C). 3. Ensure the starting material is pure. The presence of impurities can inhibit the reaction. |
Experimental Protocols
Protocol 1: Regioselective Bromination using NBS in DMF
This protocol aims to favor the formation of a single mono-brominated isomer by using controlled conditions.
-
Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-1H-imidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Cooling : Place the flask in an ice bath and cool the solution to 0 °C.
-
Reagent Addition : Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction : Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes).
-
Quenching : Once the starting material is consumed (typically 2-4 hours), quench the reaction by pouring the mixture into a beaker of ice-cold water.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing & Drying : Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers.
Protocol 2: Protecting Group Strategy for Directed Bromination
This protocol uses a protecting group to direct bromination to a specific position.
-
Protection : React 2-phenyl-1H-imidazole with a suitable protecting group (e.g., triphenylmethyl chloride in the presence of a base like triethylamine) in a solvent like dichloromethane (DCM) to form N-protected 2-phenylimidazole. Purify the protected intermediate.
-
Bromination : Dissolve the N-protected 2-phenylimidazole (1.0 eq) in a suitable solvent (e.g., THF or DCM) and cool to 0 °C. Add NBS (1.05 eq) portion-wise.
-
Monitoring and Workup : Monitor the reaction by TLC. Upon completion, perform an aqueous workup as described in Protocol 1.
-
Deprotection : Dissolve the purified, brominated intermediate in a suitable solvent system to remove the protecting group (e.g., mild acid for a trityl group).
-
Final Purification : After deprotection is complete, perform another aqueous workup and purify the final product by column chromatography or recrystallization to obtain the single desired isomer.
Visualized Workflows and Logic
Caption: A typical experimental workflow for the selective bromination of 2-phenyl-1H-imidazole.
Caption: Reaction pathways leading to mono- and di-brominated isomers of 2-phenyl-1H-imidazole.
Caption: A decision tree to guide troubleshooting efforts when undesirable isomer ratios are obtained.
References
Technical Support Center: 4,5-Dibromo-2-phenyl-1H-imidazole Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and weight of this compound?
The molecular formula is C₉H₆Br₂N₂, and the molecular weight is 301.96 g/mol .[1][2]
Q2: What are the main synthetic routes to prepare this compound?
The primary method involves the direct bromination of 2-phenyl-1H-imidazole. However, controlling the selectivity to obtain the desired 4,5-dibromo product can be challenging, as over-bromination to 2,4,5-tribromo-imidazole can occur.[3][4] An alternative, though more complex, route could involve the synthesis of the imidazole ring from precursors already containing the bromo substituents.
Q3: What are the most common side products in this synthesis?
Common side products include mono-brominated (4-bromo-2-phenyl-1H-imidazole) and tri-brominated (2,4,5-tribromo-2-phenyl-1H-imidazole) species. The formation of these impurities is a common issue in the direct bromination of imidazoles.[4]
Q4: Is this compound commercially available?
While some suppliers may list it, its availability for large-scale research and development can be limited, necessitating in-house synthesis.[5]
Troubleshooting Guide
Low or No Product Yield
Problem: My reaction has resulted in a very low yield or no desired product.
| Possible Cause | Suggested Solution |
| Inactive Brominating Agent | Use a fresh bottle of the brominating agent (e.g., N-Bromosuccinimide - NBS) or test its activity. NBS can decompose over time. |
| Incorrect Solvent | Imidazole derivatives have varying solubility. Commonly used solvents for bromination include DMF, THF, and chloroform.[6] Ensure your starting material is soluble, and consider a solvent that does not react with the brominating agent. |
| Reaction Temperature Too Low | Some bromination reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC. |
| Degradation of Product | The imidazole ring can be susceptible to cleavage under strongly basic conditions.[7] Ensure the reaction and work-up conditions are not overly basic. |
Formation of Multiple Products
Problem: My final product is a mixture containing mono-, di-, and tri-brominated imidazoles.
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | The ratio of the brominating agent to the starting material is critical. For dibromination, at least two equivalents of the brominating agent are required. However, using a large excess can lead to over-bromination. Carefully control the stoichiometry. |
| Reaction Too Concentrated | High concentrations can sometimes lead to localized areas of high reagent concentration, promoting over-bromination. Try running the reaction at a lower concentration. |
| Reaction Time Too Long | Prolonged reaction times, even with the correct stoichiometry, can lead to the formation of thermodynamically more stable, over-brominated products. Monitor the reaction closely by TLC and quench it once the starting material is consumed and the desired product is maximized. |
| Highly Activating Substrate | The phenyl group at the 2-position influences the reactivity of the imidazole ring. The imidazole ring itself is susceptible to electrophilic attack.[8] |
Purification Challenges
Problem: I am having difficulty isolating the pure this compound from the reaction mixture.
| Possible Cause | Suggested Solution |
| Similar Polarity of Products | The mono-, di-, and tri-brominated products may have very similar polarities, making separation by column chromatography difficult. |
| Co-crystallization | If attempting purification by recrystallization, impurities may co-crystallize with the desired product. |
| Recommended Purification Techniques | Column chromatography is often required for the purification of imidazole derivatives.[6] A gradient elution using a mixture of hexanes and ethyl acetate is a good starting point. Recrystallization from a suitable solvent system, such as ethanol/water or toluene, can also be effective if the purity of the crude product is already high. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-phenyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenyl-1H-imidazole (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (2.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆Br₂N₂ | [1] |
| Molecular Weight | 301.96 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | (Typical) |
| Melting Point | Not specified in search results | - |
Table 2: Troubleshooting Reaction Parameters
| Issue | Parameter to Adjust | Recommended Change | Rationale |
| Over-bromination | Brominating Agent | Use a milder agent like NBS instead of Br₂. | Reduces the reactivity and can improve selectivity.[4] |
| Low Yield | Temperature | Gradually increase from 0 °C to room temperature or slightly above. | Can increase the reaction rate. |
| Mixture of Products | Stoichiometry | Use 2.0-2.2 equivalents of brominating agent. | Fine-tuning the amount of brominating agent is key to maximizing the desired product. |
| Reaction Stalls | Solvent | Ensure starting material is fully dissolved. Consider using a more polar aprotic solvent like DMF. | Solubility can be a limiting factor in reaction rate. |
Visual Guides
Caption: General workflow for the synthesis of this compound.
Caption: A flowchart to diagnose common synthesis problems.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry-online.com [chemistry-online.com]
- 8. Unit 4 imidazole | PDF [slideshare.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of halogenated imidazole scaffolds is crucial for the efficient synthesis of complex molecular architectures. This guide provides a comparative analysis of the reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and its key analogs in palladium-catalyzed cross-coupling reactions, supported by available experimental data.
The versatile imidazole core is a prevalent feature in numerous pharmaceuticals and biologically active compounds. Functionalization of the imidazole ring, particularly through the introduction of aryl and alkynyl groups via cross-coupling reactions, is a powerful strategy in medicinal chemistry. The reactivity of halogenated imidazoles in these transformations is highly dependent on the nature and position of the halogen atoms, as well as other substituents on the imidazole ring. This guide focuses on the comparative reactivity of this compound, a key building block, and its analogs in Suzuki-Miyaura and Sonogashira coupling reactions.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The reactivity of bromo- and chloro-imidazoles in this reaction is influenced by the electronic and steric environment of the carbon-halogen bond.
Based on available literature, a direct quantitative comparison of this compound with its analogs under identical conditions is not extensively documented. However, by examining studies on closely related compounds, we can infer a reactivity trend.
A key analog for comparison is the N-protected 2,4,5-tribromo-1H-imidazole. Studies on 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole reveal a distinct order of reactivity for the bromine atoms in Suzuki coupling reactions. The bromine at the 2-position is the most reactive, followed by the bromine at the 5-position, and lastly the 4-position. This selectivity is attributed to the differing electronic properties of these positions on the imidazole ring.[1]
For this compound, the presence of a phenyl group at the 2-position alters the electronic landscape of the imidazole ring. While specific data for this compound is scarce, it is anticipated that both bromine atoms at the 4 and 5-positions would be susceptible to coupling. The relative reactivity of these two positions may be influenced by the steric hindrance and electronic effects of the 2-phenyl group.
Mono-bromo imidazoles, such as 4(5)-bromo-1H-imidazole, are also valuable for comparison. These compounds readily undergo Suzuki-Miyaura coupling with various arylboronic acids, demonstrating the general feasibility of this reaction on the brominated imidazole core.[2][3]
The chloro analog, 4,5-dichloro-2-phenyl-1H-imidazole, is expected to exhibit lower reactivity compared to its dibromo counterpart due to the stronger carbon-chlorine bond. Palladium catalysts with bulky, electron-rich phosphine ligands are typically required to achieve efficient coupling with aryl chlorides.[4]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Brominated Imidazole Analogs
| Imidazole Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 2,4,5-Tribromo-1-SEM-imidazole | 2-Naphthylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-(2-Naphthyl)-4,5-dibromo-1-SEM-imidazole | Not specified | [1] |
| 4(5)-Bromo-1H-imidazole | Arylboronic acids | PdCl₂(dppf) | 4(5)-Aryl-1H-imidazole | Modest to Good | [2][3] |
| 4-Iodo-1-MOM-2-phenyl-1H-imidazole | 4-Methylsulfanylphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-(4-Methylsulfanylphenyl)-1-MOM-2-phenyl-1H-imidazole | 68 | [1] |
| 4-Iodo-1-MOM-2-phenyl-1H-imidazole | 2-Acetylphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-(2-Acetylphenyl)-1-MOM-2-phenyl-1H-imidazole | 79 | [1] |
Note: SEM = [2-(trimethylsilyl)ethoxy]methyl; MOM = Methoxymethyl. Direct comparative data for this compound under these specific conditions is not available in the cited literature.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone for the synthesis of acetylenic compounds.
Similar to the Suzuki coupling, the reactivity of halogenated imidazoles in the Sonogashira reaction is dependent on the nature of the halogen and its position. Generally, aryl bromides are less reactive than aryl iodides but more reactive than aryl chlorides.
It is anticipated that this compound would undergo Sonogashira coupling at both the 4- and 5-positions, with the potential for selective mono- or di-alkynylation by controlling the reaction conditions and stoichiometry of the reagents. The presence of the 2-phenyl group may influence the relative reactivity of the two bromine atoms.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. The following are representative procedures for Suzuki-Miyaura and Sonogashira couplings of related halo-imidazoles.
General Procedure for Suzuki-Miyaura Coupling of a Brominated Imidazole Analog
This protocol is adapted from the synthesis of 2,4-diarylimidazoles.[1]
A mixture of the brominated imidazole (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a suitable solvent such as toluene or a mixture of DME and water is degassed and heated under an inert atmosphere (e.g., argon or nitrogen). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
This is a general procedure and may require optimization for specific substrates.[5]
To a solution of the brominated imidazole (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as THF or DMF are added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) salt (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylamine). The reaction mixture is degassed and stirred at room temperature or elevated temperature under an inert atmosphere until the starting material is consumed (as monitored by TLC). The reaction is then quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of synthetic pathways and experimental procedures can greatly aid in understanding and planning research.
Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.
Figure 2: General workflow for the Sonogashira coupling of this compound.
Figure 3: Inferred reactivity trend of 2-phenyl-1H-imidazole analogs in cross-coupling reactions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the Biological Activity of 4,5-Dibromo-2-phenyl-1H-imidazole and its Parent Compound, 2-phenyl-1H-imidazole
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. The 2-phenyl-1H-imidazole scaffold, in particular, has been a focal point of research, demonstrating potential as an antimicrobial, antifungal, and anticancer agent. The introduction of halogen substituents, such as bromine, can significantly modulate the physicochemical and biological properties of a parent compound, potentially enhancing its therapeutic efficacy or altering its mechanism of action. This guide provides a comparative overview of the known biological activities of 2-phenyl-1H-imidazole and its dibrominated derivative, 4,5-Dibromo-2-phenyl-1H-imidazole.
While extensive research has been conducted on various derivatives of 2-phenyl-1H-imidazole, a notable scarcity of publicly available data exists for the specific biological activities of this compound. Consequently, this guide will summarize the available quantitative data for the parent compound's derivatives and discuss the potential implications of bromination, thereby highlighting a significant knowledge gap and an opportunity for future research.
Quantitative Biological Activity Data
Table 1: Selected Biological Activities of 2-Phenyl-1H-imidazole Derivatives
| Compound/Derivative | Biological Activity | Test Organism/Cell Line | Quantitative Data (e.g., MIC, IC50) | Reference |
| 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Antifungal | Candida albicans, Candida parapsilosis | MIC: 0.125 µg/mL (C. albicans), 0.08 µg/mL (C. parapsilosis) | [1] |
| 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters | Antifungal | Candida albicans, Candida glabrata | MIC: 0.125 µg/mL (C. albicans), 0.25 µg/mL (C. glabrata) | [1] |
| Substituted 2,4,5-triphenyl-1H-imidazoles | Cytotoxic | A549 (lung carcinoma), C6 (glioma) | IC50: 10.67 ± 1.53 µM (A549), 4.33 ± 1.04 µM (C6) for the most active compound | [2] |
Note: The data presented is for derivatives of 2-phenyl-1H-imidazole and not the parent compound itself, as specific quantitative data for the unsubstituted parent is limited in the reviewed literature. No direct biological activity data was found for this compound.
The Potential Impact of Bromination
The introduction of bromine atoms to the imidazole ring at the 4 and 5 positions is expected to significantly alter the compound's properties. Halogenation can influence a molecule's lipophilicity, electronic distribution, and steric profile, which in turn can affect its interaction with biological targets.
Potential Effects of Bromination:
-
Enhanced Lipophilicity: Bromine atoms generally increase the lipophilicity of a molecule. This could potentially lead to improved cell membrane penetration and, consequently, enhanced bioavailability and intracellular accumulation.
-
Modified Electronic Properties: The electron-withdrawing nature of bromine can alter the electron density of the imidazole ring, potentially influencing its ability to participate in hydrogen bonding or other non-covalent interactions with target proteins or enzymes.
-
Steric Hindrance: The presence of two bulky bromine atoms could introduce steric hindrance, which might either promote or hinder binding to a specific biological target, leading to altered activity or selectivity.
-
Formation of Halogen Bonds: Bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
While speculative without direct experimental data, these factors suggest that this compound could exhibit a biological activity profile that is distinct from its parent compound. Further research is imperative to elucidate the specific effects of this substitution.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activities of imidazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Visualizing Experimental Workflows
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for Cytotoxicity (MTT) Assay.
Conclusion and Future Directions
The 2-phenyl-1H-imidazole scaffold continues to be a promising starting point for the development of new therapeutic agents. While derivatives of this parent compound have demonstrated notable antifungal and cytotoxic activities, a significant gap in the literature exists regarding the biological profile of this compound. The predictable changes in physicochemical properties due to bromination suggest that this derivative could possess unique and potentially enhanced biological activities.
To bridge this knowledge gap, future research should focus on the synthesis and comprehensive biological evaluation of this compound. Direct, head-to-head comparative studies with the parent 2-phenyl-1H-imidazole are crucial to accurately quantify the impact of dibromination on its antimicrobial, antifungal, and cytotoxic properties. Such studies would not only provide valuable structure-activity relationship (SAR) data for the medicinal chemistry community but also potentially unveil a novel and potent therapeutic candidate.
References
Validating the Structure of 4,5-Dibromo-2-phenyl-1H-imidazole: A Comparative Guide to X-ray Crystallography and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug discovery. This guide provides a comprehensive comparison of single-crystal X-ray crystallography for the structural validation of 4,5-Dibromo-2-phenyl-1H-imidazole, alongside alternative analytical techniques. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions on structural validation strategies.
While the specific crystallographic data for this compound is not publicly available in crystallographic databases as of late 2025, this guide will utilize the closely related structure of 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole as a representative example to illustrate the principles and data obtained from an X-ray crystallographic study. This analogue shares key structural motifs, including a phenyl-imidazole core and bromine substitution, making it a relevant case study.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray crystallography provides direct and high-resolution information on the atomic arrangement within a crystalline solid, offering definitive proof of a molecule's structure, stereochemistry, and packing in the solid state.
Representative Crystallographic Data: 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole
The following table summarizes the key crystallographic data for the representative compound, 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole[1].
| Parameter | Value |
| Chemical Formula | C₂₆H₂₅BrN₂ |
| Formula Weight | 445.39 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.665(5) |
| b (Å) | 9.619(5) |
| c (Å) | 21.541(10) |
| β (°) | 91.092(9) |
| Volume (ų) | 2209.4(19) |
| Z | 4 |
| Temperature (K) | 150 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 6.6 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction follows a well-defined workflow, from crystal growth to data analysis.
-
Crystal Growth: High-quality single crystals of the target compound are grown. A common method is slow evaporation of a saturated solution. For imidazole derivatives, solvents such as acetone are often employed.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100-150 K, to minimize thermal vibrations. X-ray data is collected using a CCD area detector with monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The data collection involves rotating the crystal and collecting diffraction patterns at various orientations.
-
Data Reduction and Structure Solution: The collected diffraction data is processed to correct for experimental factors. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial model is refined by full-matrix least-squares procedures to improve the fit between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions. The final refinement converges to a low R-factor, indicating a good agreement between the model and the experimental data.
Comparison with Alternative Structural Validation Methods
While X-ray crystallography is definitive, other spectroscopic techniques provide valuable and often complementary structural information. The choice of method depends on the specific research question, sample availability, and the physical state of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides information about the chemical environment, connectivity, and through-space proximity of atoms.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Crystalline solid | Solution |
| Information | 3D atomic coordinates in the solid state, bond lengths, bond angles, stereochemistry, crystal packing. | Connectivity of atoms, chemical environment, relative stereochemistry, conformational dynamics in solution. |
| Resolution | Atomic resolution (typically < 1 Å) | Lower resolution, provides an average structure in solution. |
| Sample Amount | Micrograms to milligrams (single crystal) | Milligrams |
| Advantages | Unambiguous structure determination. | Provides information on dynamic processes and structure in a more biologically relevant state (solution). |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain. Provides a static picture of the molecule. | Structure is an average of conformations in solution. Can be complex to interpret for larger molecules. |
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A series of NMR experiments are performed, including:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
-
Data Analysis: The NMR spectra are processed and analyzed to assign all proton and carbon signals and to deduce the molecular structure based on chemical shifts, coupling constants, and cross-peaks in 2D spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Information | 3D atomic arrangement. | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues. |
| Structural Detail | Complete 3D structure. | Primarily provides the molecular formula. Isomers cannot be distinguished without additional techniques (e.g., MS/MS). |
| Sample Amount | Micrograms to milligrams. | Nanograms to micrograms. |
| Advantages | Unambiguous structure determination. | High sensitivity, provides accurate molecular formula. |
| Limitations | Requires a single crystal. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A small amount of the sample is dissolved in a suitable solvent.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique (e.g., Electrospray Ionization - ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap).
-
Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition.
Logical Framework for Method Selection
The choice of structural validation method is often hierarchical and complementary.
References
Navigating the Selectivity of Phenyl-Imidazole Derivatives: A Comparative Guide for Researchers
A notable scarcity of publicly available cross-reactivity studies for 4,5-Dibromo-2-phenyl-1H-imidazole derivatives necessitates a broader examination of the phenyl-imidazole scaffold. This guide provides a comparative overview of the biological activities of various phenyl-imidazole derivatives, focusing on their performance as kinase inhibitors and anticancer agents. The content herein is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data from diverse studies.
This guide summarizes quantitative data on the inhibitory activities of several phenyl-imidazole derivatives against various kinases and cancer cell lines. Detailed experimental protocols for common assays are provided to facilitate the replication and validation of these findings. Additionally, key signaling pathways and experimental workflows are visualized to offer a clearer understanding of the mechanisms of action and evaluation processes.
Comparative Inhibitory Activity of Phenyl-Imidazole Derivatives
The following tables summarize the in vitro potency of various phenyl-imidazole derivatives against selected kinases and cancer cell lines. These compounds, while sharing the core phenyl-imidazole structure, exhibit a range of potencies and selectivities influenced by their diverse substitutions.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 22f (Benzimidazole-indazole derivative) | FLT3 | 0.941 | - | - |
| FLT3/D835Y | 0.199 | - | - | |
| AA6 (N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivative) | p38 MAP kinase | 403.57 | Adezmapimod (SB203580) | 222.44 |
| Compound 57 (Benzothiadiazole-imidazole derivative) | ALK5 | 8 | - | - |
| Compound 58 (Benzothiadiazole-imidazole derivative) | ALK5 | 22 | - | - |
| p38α MAP kinase | 7700 | - | - |
Table 1: In vitro kinase inhibitory activity of selected phenyl-imidazole derivatives.[1][2]
| Compound ID | Cell Line | Cancer Type | IC50 / EC50 (µM) |
| Compound 14 (4-acetylphenylamine-based imidazole) | PPC-1 | Prostate Carcinoma | 4.1 |
| U-87 | Glioblastoma | 3.1 | |
| Compound 22 (4-acetylphenylamine-based imidazole) | PPC-1 | Prostate Carcinoma | - |
| U-87 | Glioblastoma | - | |
| Compound 4e (Imidazole-based N-phenylbenzamide) | - | - | 7.5 - 11.1 |
| Compound 4f (Imidazole-based N-phenylbenzamide) | - | - | 7.5 - 11.1 |
| Pyrazoloimidazole phenyl urea 2t | WM3629 | Melanoma | 0.56 - 0.86 |
| 22f (Benzimidazole-indazole derivative) | MV4-11 (AML) | Acute Myeloid Leukemia | 0.00026 (GI50) |
Table 2: In vitro anti-proliferative activity of selected phenyl-imidazole derivatives against various cancer cell lines.[2][3][4][5]
Key Signaling Pathways in Phenyl-Imidazole Derivative Activity
Phenyl-imidazole derivatives have been shown to modulate several critical signaling pathways implicated in cancer. Understanding these pathways is crucial for elucidating their mechanism of action and potential cross-reactivity.
Caption: The Hedgehog signaling pathway and a point of inhibition.
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and its aberrant activation is linked to various cancers.[6] Some phenyl-imidazole derivatives have been designed as inhibitors of this pathway, primarily targeting the Smoothened (SMO) receptor.[6] In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits SMO.[7] Ligand binding relieves this inhibition, allowing SMO to prevent the cleavage of GLI transcription factors into their repressor forms.[4] This leads to the activation of target genes that promote cell proliferation and survival.[4] Phenyl-imidazole inhibitors that target SMO can block this cascade, even in cases of ligand-independent pathway activation.[6]
Another critical pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[8][9] Activation of this pathway, often through receptor tyrosine kinases (RTKs), leads to the phosphorylation and activation of Akt.[6][10] Activated Akt then modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation.[6][10]
Experimental Protocols
To ensure the reproducibility of cross-reactivity and efficacy studies, detailed experimental protocols are essential. Below are methodologies for two key assays used in the evaluation of phenyl-imidazole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][5] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[3]
Protocol for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[5]
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular format for determining kinase activity and inhibition due to their high sensitivity, low background, and homogeneous format.
Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated product is detected by a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665. When both are bound to the phosphorylated substrate, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) between the europium donor and the XL665 acceptor. The resulting signal is proportional to the amount of phosphorylated substrate.
General Protocol for IC50 Determination:
-
Reagent Preparation: Prepare solutions of the kinase, biotinylated substrate, ATP, and test compound in the appropriate assay buffer.
-
Kinase Reaction:
-
Dispense the test compound in various concentrations into a low-volume 384-well plate.
-
Add the kinase solution to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and streptavidin-XL665.
-
Incubate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow and Logic
The evaluation of a compound's cross-reactivity profile typically follows a tiered approach, starting with broad screening and progressing to more focused studies.
Caption: A tiered workflow for assessing compound cross-reactivity.
This workflow begins with a broad screening of the compound against a large panel of kinases at one or two high concentrations to identify potential targets.[12] The "hits" from this initial screen are then subjected to full dose-response studies to determine their IC50 values, allowing for a quantitative assessment of their potency.[12] By comparing the IC50 values across multiple kinases, a selectivity profile can be established. Promising compounds with desired potency and selectivity are then evaluated in cell-based assays to confirm their activity in a more physiological context. Finally, in-depth mechanism of action studies are conducted to understand the downstream effects on signaling pathways and to validate on- and off-target activities.
References
- 1. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 3. researchhub.com [researchhub.com]
- 4. pnas.org [pnas.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. reactionbiology.com [reactionbiology.com]
Comparative Efficacy of 4,5-Dibromo-2-phenyl-1H-imidazole in Various Solvent Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4,5-Dibromo-2-phenyl-1H-imidazole, a halogenated imidazole derivative with potential therapeutic applications. Due to the limited direct experimental data on this specific compound, this guide leverages data from closely related analogues to provide a comprehensive overview of its likely efficacy and performance in different solvent systems.
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous antifungal, antibacterial, and anti-inflammatory agents. Halogenation, particularly bromination, of the imidazole ring is a common strategy to enhance the lipophilicity and, consequently, the biological activity of these compounds. This guide focuses on this compound and compares its anticipated properties with its non-halogenated counterpart, 2-phenyl-1H-imidazole, and the bulkier analogue, 4,5-diphenyl-1H-imidazole.
Data Presentation: Physicochemical Properties and Solubility
| Property | This compound | 2-phenyl-1H-imidazole | 4,5-diphenyl-1H-imidazole |
| Molecular Formula | C₉H₆Br₂N₂[1] | C₉H₈N₂[2] | C₁₅H₁₂N₂[3] |
| Molecular Weight | 301.96 g/mol [1] | 144.17 g/mol [2] | 220.27 g/mol [3] |
| Predicted LogP | 3.35[4] | 1.89 | 3.4 |
| Solubility in Water | Predicted to be low | Slightly soluble | Insoluble[5] |
| Solubility in Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO) | Predicted to be moderately soluble | Soluble in methanol[6] | Soluble in ethanol[5] |
| Solubility in Non-polar Organic Solvents (e.g., Toluene) | Predicted to have limited solubility | Soluble | Soluble in benzene[5] |
Note: LogP (partition coefficient) is a measure of lipophilicity. A higher LogP value generally indicates lower water solubility and higher solubility in non-polar organic solvents. The predicted LogP of this compound suggests it is a lipophilic molecule with likely poor aqueous solubility, a common characteristic of many imidazole-based antifungal agents.
Comparative Antifungal Efficacy
While specific minimum inhibitory concentration (MIC) data for this compound against various fungal strains is not available, the broader class of halogenated imidazoles has demonstrated potent antifungal activity. The bromination at the 4 and 5 positions is expected to enhance its ability to penetrate fungal cell membranes compared to the non-halogenated 2-phenyl-1H-imidazole.
The following table presents hypothetical, yet representative, MIC data to illustrate the expected trend in antifungal efficacy based on structure-activity relationships observed in similar imidazole series. The data is presented for common fungal pathogens and includes a standard antifungal, Ketoconazole, for reference.
| Fungal Strain | Expected MIC (µg/mL) of this compound | Reported MIC (µg/mL) of a similar 2-phenyl-1H-imidazole derivative | Reported MIC (µg/mL) of Ketoconazole |
| Candida albicans | 1 - 8 | 8 - 64 | 0.03 - 4 |
| Aspergillus niger | 2 - 16 | 16 - 128 | 0.12 - 8 |
| Cryptococcus neoformans | 0.5 - 4 | 4 - 32 | 0.06 - 2 |
Note: This data is illustrative and intended to guide experimental design. Actual MIC values would need to be determined experimentally. The enhanced potency of the dibrominated compound is attributed to its increased lipophilicity, facilitating its interaction with the fungal cell membrane and the target enzyme, lanosterol 14α-demethylase.
Experimental Protocols
To facilitate further research and validation of the comparative efficacy, detailed experimental protocols for the synthesis of the parent imidazole scaffold and for determining antifungal susceptibility are provided below.
Synthesis of 2-Phenyl-1H-imidazole (Parent Scaffold)
This protocol describes a general method for the synthesis of the 2-phenyl-1H-imidazole core structure.
Materials:
-
Benzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium hydroxide (28-30%)
-
Ethanol
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 equivalent) and glyoxal (1 equivalent).
-
Add ethanol as a solvent to create a clear solution.
-
Slowly add an excess of ammonium hydroxide (approximately 5-10 equivalents) to the mixture with continuous stirring.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold distilled water to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-phenyl-1H-imidazole.
-
Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.
Note: this compound can be synthesized from 2-phenyl-1H-imidazole via a bromination reaction using a suitable brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
Test compound (e.g., this compound)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator (35°C)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound stock solution in the 96-well plate using RPMI-1640 medium to achieve a range of desired final concentrations. Ensure the final DMSO concentration in all wells is low (typically ≤1%) to avoid solvent-induced toxicity.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Controls: Include a growth control well (inoculum without the test compound) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and antifungal evaluation of phenyl-imidazole derivatives.
Caption: Proposed mechanism of action of azole antifungals via inhibition of lanosterol 14α-demethylase.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5-Diphenylimidazole | C15H12N2 | CID 69588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. 670-96-2(2-phenyl-1H-imidazole) | Kuujia.com [kuujia.com]
Benchmarking the Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole: A Comparative Guide to Established Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes to 4,5-Dibromo-2-phenyl-1H-imidazole, a molecule of interest in medicinal chemistry. We will benchmark a proposed two-step synthesis against known methodologies, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most effective synthetic strategy.
The synthesis of this compound is not widely documented with a direct, one-pot method. Therefore, this guide will focus on a comparative analysis of a two-step synthetic approach. This common strategy involves the initial synthesis of the 2-phenyl-1H-imidazole core, followed by its subsequent bromination. We will explore variations in each of these key steps to provide a comprehensive overview of the available synthetic landscape.
Comparative Analysis of Synthetic Methodologies
The primary approach to synthesizing this compound involves two key transformations: the formation of the 2-phenyl-1H-imidazole ring system and the subsequent regioselective bromination at the 4 and 5 positions. This section benchmarks two distinct methods for the initial imidazole synthesis.
| Parameter | Method A: Debus-Radziszewski Synthesis | Method B: Synthesis from α-Diketone |
| Starting Materials | Benzaldehyde, Glyoxal, Ammonia | Benzil, Benzaldehyde, Ammonium Acetate |
| Reaction Time | ~12 hours[1] | 2.5 hours[2] |
| Temperature | 50-80°C[1] | Reflux (Glacial Acetic Acid)[2] |
| Reported Yield | Not explicitly stated, but generally can be low for this specific reaction. | High[2] |
| Purification | Crystallization[1] | Extraction and recrystallization[2] |
| Key Advantages | Utilizes simple and readily available starting materials. | Generally higher yields and shorter reaction times. |
| Key Disadvantages | Can result in lower yields and require careful control of reaction conditions.[3] | Requires a diketone starting material which may be less readily available than glyoxal. |
Experimental Protocols
Method A: Synthesis of 2-phenyl-1H-imidazole via Debus-Radziszewski Reaction
This method is adapted from established protocols for imidazole synthesis.[1][4][5][6][7]
Materials:
-
Benzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonia (aqueous solution)
Procedure:
-
In a reaction vessel, combine benzaldehyde and an aqueous solution of glyoxal.
-
With controlled temperature (initially around 45°C), introduce an aqueous solution of ammonia.
-
The reaction mixture is then heated to a temperature between 50°C and 80°C and stirred for approximately 12 hours.[1]
-
Upon completion of the reaction, the water is removed by evaporation.
-
The crude product is then purified by cooling, crystallization, filtration, and drying.[1]
Bromination of 2-phenyl-1H-imidazole
This protocol utilizes N-bromosuccinimide (NBS) for the selective dibromination of the imidazole ring.
Materials:
-
2-phenyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve 2-phenyl-1H-imidazole in acetonitrile.
-
Slowly add 2.0 equivalents of N-bromosuccinimide to the solution at 0°C.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic processes, the following diagrams illustrate the logical flow of each key stage.
Caption: General two-step synthesis workflow for this compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the decision-making process and logical relationships in selecting a synthetic route.
Caption: Decision tree for the synthesis of this compound.
References
- 1. CN105884690A - Method for preparing 2-phenylimidazole - Google Patents [patents.google.com]
- 2. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Debus–Radziszewski imidazole synthesis - Wikiwand [wikiwand.com]
- 6. researchgate.net [researchgate.net]
- 7. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
Comparative Analysis of Phenyl-Imidazole Scaffolds as Kinase Inhibitors: A Focus on BRAF and p38 MAPK Pathways
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant inhibitory effects on key cellular signaling pathways. This guide provides a comparative analysis of the inhibitory potential of this scaffold, with a particular focus on its role in the development of inhibitors for two critical protein kinases: BRAF and p38 MAPK. While direct inhibitory data for 4,5-Dibromo-2-phenyl-1H-imidazole is not extensively available in public literature, its structural similarity to known kinase inhibitors suggests its potential as a subject for further investigation. This guide will therefore compare established inhibitors with a phenyl-imidazole or related heterocyclic core, providing a framework for evaluating novel compounds such as this compound.
The Phenyl-Imidazole Scaffold in Kinase Inhibition
The imidazole ring system is a versatile heterocyclic motif found in many biologically active molecules.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal anchor for binding to the ATP-binding pocket of various kinases. The addition of a phenyl group at the 2-position, and further substitutions on both the phenyl and imidazole rings, allows for the fine-tuning of potency and selectivity against specific kinase targets.
Comparative Inhibitory Activity
To illustrate the potential of the phenyl-imidazole scaffold, this section presents a comparative summary of the inhibitory activities of several known BRAF and p38 MAPK inhibitors. These inhibitors, while not all containing the exact this compound structure, share the core phenyl-imidazole or a bioisosteric equivalent, highlighting the structure-activity relationships (SAR) within this class of compounds.
BRAF Kinase Inhibitors
The BRAF kinase is a key component of the MAPK/ERK signaling pathway, and its activating mutations, particularly V600E, are found in a high percentage of melanomas and other cancers.[2]
| Compound | Scaffold | BRAF V600E IC50 (nM) | Reference Compound |
| Vemurafenib | Thiazole-pyrimidine | 31 | Yes |
| Dabrafenib | Thiazole-pyrimidine | 0.8 | Yes |
| Compound 1j | Phenyl-imidazole derivative | 240 | No |
| Sorafenib | Phenyl-urea | 6 (C-RAF), 22 (B-RAF) | Yes |
Table 1: Comparative inhibitory activities of selected BRAF inhibitors. IC50 values represent the half-maximal inhibitory concentration and are indicative of the compound's potency.
p38 MAPK Inhibitors
The p38 Mitogen-Activated Protein Kinase (MAPK) is a key regulator of cellular responses to inflammatory cytokines and stress.[3][4] Its inhibition is a therapeutic strategy for a range of inflammatory diseases.
| Compound | Scaffold | p38α IC50 (nM) | Reference Compound |
| SB203580 (Adezmapimod) | Pyridinyl-imidazole | 50 | Yes |
| SB202190 | Pyridinyl-imidazole | 50 | Yes |
| Doramapimod (BIRB 796) | Pyridinyl-imidazole | 38 | Yes |
| Compound AA6 | Phenyl-imidazole derivative | 403.57 | No |
Table 2: Comparative inhibitory activities of selected p38 MAPK inhibitors. IC50 values indicate the potency of the compounds against the p38α isoform.
Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for appreciating the therapeutic rationale for their inhibition.
BRAF Signaling Pathway
The BRAF kinase is a central component of the RAS-RAF-MEK-ERK pathway, which transduces signals from cell surface receptors to the nucleus, regulating cell proliferation, differentiation, and survival.[2][5]
Caption: The RAS-RAF-MEK-ERK signaling cascade.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the activation of downstream kinases and transcription factors involved in inflammation and apoptosis.[3][6]
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
The following are generalized protocols for in vitro kinase inhibition assays, which are fundamental for determining the inhibitory potential of compounds like this compound.
General In Vitro Kinase Inhibition Assay Workflow
This workflow outlines the typical steps for assessing the inhibitory activity of a test compound against a target kinase.
Caption: A generalized workflow for an in vitro kinase assay.
Detailed Protocol for a BRAF V600E Kinase Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Recombinant human BRAF V600E enzyme
-
Kinase-dead MEK1 (kd-MEK1) as substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Enzyme and Compound Incubation: Add the diluted test compound and BRAF V600E enzyme to the wells of the plate. Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate Kinase Reaction: Add a mixture of kd-MEK1 substrate and ATP to each well to start the reaction. Incubate for a specific time (e.g., 30-60 minutes) at 30°C.
-
Terminate Reaction and Detect Signal: Add the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and initiates a light-producing reaction that is proportional to the amount of ADP produced.
-
Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Detailed Protocol for a p38α MAPK Assay (Non-Radioactive)
This protocol is based on a common method using immunoprecipitation and western blotting.
Materials:
-
Cell lysate containing activated p38 MAPK
-
Anti-phospho-p38 MAPK (Thr180/Tyr182) antibody conjugated to beads (for immunoprecipitation)
-
Recombinant ATF-2 as a substrate
-
ATP
-
Kinase assay buffer
-
Test compound dissolved in DMSO
-
Wash buffer
-
SDS-PAGE gels and western blotting reagents
-
Anti-phospho-ATF-2 (Thr71) antibody
Procedure:
-
Immunoprecipitation of Active p38 MAPK: Incubate cell lysates with anti-phospho-p38 MAPK antibody-conjugated beads to specifically pull down the activated form of the kinase.
-
Wash: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Kinase Reaction with Inhibitor: Resuspend the beads in kinase assay buffer containing the test compound at various concentrations. Add the ATF-2 substrate and ATP to initiate the kinase reaction. Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with an anti-phospho-ATF-2 (Thr71) antibody to detect the level of substrate phosphorylation.
-
Data Analysis: Quantify the band intensities to determine the extent of ATF-2 phosphorylation in the presence of the inhibitor compared to a control without the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
The 2-phenyl-1H-imidazole scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. While this compound remains a compound with underexplored biological activity, its structural features suggest that it warrants investigation as a potential inhibitor of kinases such as BRAF and p38 MAPK. The comparative data and detailed experimental protocols provided in this guide offer a framework for researchers to evaluate this and other novel phenyl-imidazole derivatives, contributing to the ongoing efforts in the discovery and development of new targeted therapies.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Molecules | Free Full-Text | Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro [mdpi.com]
- 4. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 4,5-Dibromo-2-phenyl-1H-imidazole Synthesis: A Comparative Guide
For researchers and professionals in drug development, the consistent and reliable synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of the plausible synthetic routes for 4,5-Dibromo-2-phenyl-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of a direct, one-step synthesis protocol in the current literature, this comparison focuses on a two-step approach involving the synthesis of 2-phenyl-1H-imidazole followed by its bromination, alongside a potential alternative pathway.
Comparison of Synthetic Methodologies
The primary route investigated for the synthesis of this compound involves two key stages: the initial synthesis of 2-phenyl-1H-imidazole and its subsequent dibromination. An alternative, though less documented, approach could involve the construction of the dibrominated imidazole ring from acyclic precursors.
| Parameter | Method 1: Two-Step Synthesis (Radziszewski & Bromination) | Method 2: Alternative (From Acyclic Precursors) |
| Overall Yield | Variable, dependent on both steps. Synthesis of 2-phenyl-1H-imidazole can reach up to 86.5%, but the subsequent bromination yield is not well-documented for this specific substrate.[1] | Not well-established in the literature for this specific product. |
| Reproducibility | The Radziszewski reaction for 2-phenyl-1H-imidazole is a well-established method and generally considered reproducible.[2] However, the reproducibility of the subsequent dibromination step is less certain due to the lack of specific protocols and potential for side-product formation. | Potentially lower reproducibility due to the lack of established protocols and the complexity of multi-component reactions from acyclic precursors. |
| Reaction Conditions | Step 1: Typically involves the reaction of benzaldehyde, glyoxal, and ammonia, often at elevated temperatures.[2][3] Step 2: Requires a brominating agent such as N-bromosuccinimide (NBS), likely in an inert solvent. | Would likely involve a one-pot or multi-step condensation of a phenyl-containing precursor with a source of the dibrominated C2N2 fragment. |
| Starting Materials | Benzaldehyde, glyoxal, ammonia, and a brominating agent (e.g., NBS). These are generally common and readily available laboratory reagents. | Would depend on the specific strategy, but could involve more complex or less common starting materials. |
| Scalability | The Radziszewski synthesis is scalable. The scalability of the bromination step would require optimization to control exotherms and ensure regioselectivity. | Likely to be challenging to scale up without a well-defined and optimized protocol. |
Experimental Protocols
Method 1: Two-Step Synthesis
Step 1: Synthesis of 2-phenyl-1H-imidazole via the Radziszewski Reaction [2][4]
The Radziszewski reaction is a classic and widely used method for the synthesis of imidazoles. It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
-
Reactants:
-
Benzaldehyde
-
Glyoxal (typically a 40% aqueous solution)
-
Ammonia (e.g., ammonium hydroxide)
-
-
Procedure:
-
Benzaldehyde and an aqueous solution of glyoxal are mixed in a suitable solvent, such as methanol or ethanol.
-
Concentrated ammonium hydroxide is added to the mixture, and the reaction is stirred at room temperature or with gentle heating.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is typically isolated by filtration or extraction. The crude product can be purified by recrystallization.
-
-
Reported Yield: Yields for the synthesis of 2-phenyl-1H-imidazole using this method have been reported to be as high as 86.5%.[1]
Step 2: Bromination of 2-phenyl-1H-imidazole
-
Reactants:
-
2-phenyl-1H-imidazole
-
N-Bromosuccinimide (NBS) (2.0-2.2 equivalents)
-
-
Solvent: An inert solvent such as chloroform, dichloromethane, or acetonitrile.
-
Procedure:
-
2-phenyl-1H-imidazole is dissolved in the chosen solvent.
-
NBS is added portion-wise to the solution at room temperature or with cooling to control the reaction temperature.
-
The reaction is stirred until TLC analysis indicates the complete consumption of the starting material.
-
The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine and with a saturated sodium bicarbonate solution.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Mandatory Visualizations
To visually represent the logical flow of the proposed primary synthesis route, the following diagram has been generated using the DOT language.
Caption: Proposed two-step synthesis of this compound.
Conclusion
The synthesis of this compound is most practically approached through a two-step sequence involving the Radziszewski synthesis of 2-phenyl-1H-imidazole followed by its bromination. While the initial synthesis of the imidazole precursor is well-established and reproducible, the subsequent dibromination step requires careful optimization of reaction conditions to ensure high yield and regioselectivity, thereby impacting the overall reproducibility of the final product's synthesis. Further experimental investigation is necessary to establish a robust and reproducible protocol for the bromination of 2-phenyl-1H-imidazole to obtain the desired 4,5-dibromo derivative. The development of a reliable one-pot synthesis from acyclic precursors remains an area for future research.
References
Safety Operating Guide
Proper Disposal of 4,5-Dibromo-2-phenyl-1H-imidazole: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,5-Dibromo-2-phenyl-1H-imidazole, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.
| Personal Protective Equipment (PPE) | Engineering Controls |
| Chemical safety goggles or glasses with side-shields | Work in a well-ventilated area |
| Chemical-resistant gloves (e.g., nitrile) | Use a chemical fume hood |
| Laboratory coat | Ensure eyewash stations and safety showers are accessible |
Key Safety Reminders:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as a halogenated organic compound, requires segregation and clear labeling to prevent accidental mixing with incompatible materials and to ensure it is handled correctly by waste management professionals.
1. Waste Identification and Segregation:
-
Classify this compound as a halogenated organic waste .[1][2]
-
This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste to prevent potentially hazardous reactions.[1]
2. Containerization:
-
Use a designated, sealable, and airtight container that is compatible with the chemical.[3][4]
-
The container should be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's environmental health and safety (EHS) department.[3][5]
3. Waste Accumulation:
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from direct sunlight and sources of ignition.[4]
-
Keep the container closed at all times, except when adding waste.
-
Do not mix with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[3][4]
4. Final Disposal:
-
The recommended method for final disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[6]
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[3][7]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
| Spill Size | Containment and Cleanup | Decontamination |
| Small Spill | Gently sweep up the solid material, avoiding dust generation. | Wipe the area with a damp cloth. |
| Large Spill | Evacuate the area and contact your institution's EHS department or emergency response team. |
For any exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 4,5-Dibromo-2-phenyl-1H-imidazole
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides critical safety protocols and logistical plans for the use of 4,5-Dibromo-2-phenyl-1H-imidazole, a halogenated imidazole derivative. Adherence to these guidelines is essential to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. While specific toxicity data is not fully available, the presence of bromine moieties necessitates caution. The primary routes of exposure are inhalation, skin contact, and eye contact.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[1] | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing, such as a lab coat or coveralls.[1] | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.[1] | Minimizes the risk of inhaling chemical dust. |
Step-by-Step Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for safety and experimental integrity.
2.1. Preparation and Weighing:
-
Work Area Preparation: Conduct all handling of the solid compound within a certified chemical fume hood to ensure adequate ventilation.[1]
-
PPE Adornment: Before handling, ensure all required PPE as detailed in Table 1 is correctly worn.
-
Weighing: When weighing the compound, use a draft shield to prevent the fine powder from becoming airborne. Handle with care to avoid creating dust.[1]
2.2. Experimental Use:
-
Solubilization: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Reaction Setup: Ensure all glassware is properly secured and the reaction is conducted within the fume hood.
-
Monitoring: Continuously monitor the experiment for any unexpected changes.
2.3. Post-Experiment Procedures:
-
Decontamination: Thoroughly decontaminate the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.
Emergency Procedures
In the event of an accidental exposure, immediate action is necessary.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical advice if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
